Schisandrin B
説明
a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant
特性
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976772 | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |
| Record name | Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Schisandrin B: A Technical Guide to its Discovery, Isolation, and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and purification of this compound, as well as an exploration of its molecular signaling pathways. The methodologies detailed herein range from traditional solvent extraction to modern chromatographic techniques, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.[2][3]
Schisandra chinensis, also known as the five-flavor berry, contains a variety of bioactive compounds, with lignans being the primary constituents responsible for its therapeutic properties.[4][5] Among these, this compound has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[6][7][8]
Extraction and Isolation of this compound
The isolation of this compound from Schisandra chinensis is a multi-step process involving extraction, fractionation, and purification. Various methods have been developed, each with its own advantages in terms of yield, purity, and scalability.
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from the plant material.[9][10]
-
Plant Material Preparation: Dried seeds of Schisandra chinensis are pulverized into a powder.
-
Extraction Solvent: 95% ethanol is used as the solvent.[9]
-
Procedure:
-
Mix the powdered seeds with the ethanol at a liquid-solid ratio of 5 mL/g.[9]
-
Apply ultrasonic power of 600 W.[9]
-
Maintain the extraction temperature at 60°C for 70 minutes.[9]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can then be further purified.
-
2. Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and leaving no solvent residue.
-
Procedure:
3. Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract this compound.
-
Procedure:
-
Macerate or reflux the powdered plant material with a suitable solvent, such as 80-95% ethanol.[12]
-
To improve the process, a calcium precipitation agent (e.g., CaO) can be added to remove organic acids and tannins during extraction.[12]
-
The alcohol extract is then concentrated under reduced pressure.[12]
-
Purification Protocols
Following initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound.
1. Macroporous Adsorption Resin Column Chromatography
-
Procedure:
-
The crude extract is passed through a macroporous adsorption resin column.[12]
-
This step helps to remove impurities and enrich the lignan fraction.
-
2. Silica Gel Column Chromatography
-
Procedure:
-
The enriched fraction from the macroporous resin column is then subjected to silica gel column chromatography.[9][12]
-
Elution is typically performed with a solvent system such as petroleum ether/acetone (e.g., 95:5, v/v).[9]
-
Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
3. Recrystallization
-
Procedure:
Quantitative Data on Extraction and Purification
| Method | Starting Material | Key Parameters | Yield of this compound | Purity of this compound | Reference |
| Ultrasound-Assisted Extraction & Purification | 400 g of S. chinensis seed powder | 95% ethanol, 60°C, 70 min, 600 W | 1.46 g (overall recovery of 57.1%) | 99.4% | [9] |
| Conventional Extraction & Purification | Schisandra chinensis medicinal material | Macroporous resin, silica gel chromatography, recrystallization | Not specified | 90-100% | [12] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the primary analytical techniques for the identification and quantification of this compound.
HPLC Method for Quantification
-
Instrumentation: Standard HPLC system with a UV detector.[13][14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[13] An isocratic mobile phase of methanol-water (68:32, v/v) has also been reported.[14][15]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.[13]
UHPLC-MS/MS Method for Intracellular Quantification
-
Instrumentation: UHPLC system coupled with a tandem mass spectrometer.[16]
-
Column: Atlantis T3-C18 column (3 μm, 2.1 × 100 mm).[16]
-
Mobile Phase: Gradient elution with methanol and 0.2% formic acid in water.[16]
-
Flow Rate: 0.4 mL/min.[16]
-
Sample Preparation: Protein precipitation of cell lysates using methanol.[16]
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
Antioxidant and Anti-inflammatory Pathways
This compound has been shown to possess significant antioxidant and anti-inflammatory properties. It can enhance the cellular antioxidant defense system by increasing the levels of superoxide dismutase (SOD) and activating the Nrf2 signaling pathway.[6] Furthermore, it can inhibit pro-inflammatory pathways such as NF-κB.[6][17]
Antioxidant and Anti-inflammatory Signaling Pathways of this compound.
Antitumor Pathways
This compound has demonstrated antitumor activity in various cancer cell lines.[6][18][19] Its mechanisms of action include the induction of apoptosis and cell cycle arrest, often mediated through pathways like PI3K/Akt and Wnt/β-catenin.[18]
Antitumor Signaling Pathways of this compound.
Experimental Workflow for Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound from Schisandra chinensis.
General Workflow for this compound Isolation and Purification.
Conclusion
This compound stands out as a promising natural compound with a wide array of biological activities. The methodologies for its extraction and purification from Schisandra chinensis are well-established, enabling the production of high-purity material for research and development. A thorough understanding of its interactions with key signaling pathways is crucial for elucidating its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a solid foundation for professionals engaged in the exploration and application of this compound.
References
- 1. Schisandra chinensis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 6. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology. | Semantic Scholar [semanticscholar.org]
- 11. CN111808066B - Extraction method of this compound extract - Google Patents [patents.google.com]
- 12. CN103351373B - Method for extracting this compound from Schisandra chinensis - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 16. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrol B and this compound inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
Physicochemical Properties of Schisandrin B: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis.
This compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways to facilitate further investigation and application of this promising natural compound.
Core Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented below, compiled from various scientific sources. These properties are critical for handling, formulation, and experimental design.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₈O₆ | [1][3][4] |
| Molecular Weight | 400.46 g/mol | [1][3][4][5][][7][8] |
| Appearance | White flaky crystals | [1][3] |
| Melting Point | 120-121°C | [1][3] |
| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, benzene, and chloroform. | [1][3] |
| LogP (calculated) | 5.1 | [4][8] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections provide established protocols for key analyses of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Bunsen burner (if using a Thiele tube)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.[9]
-
Capillary Tube Loading: Introduce a small amount of the powdered this compound into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of about 1-3 mm.[10][11]
-
Apparatus Setup:
-
Melting Point Apparatus: Insert the capillary tube into the designated slot in the apparatus.[9]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.[9][10]
-
-
Heating:
-
Begin heating the apparatus. For the Thiele tube method, apply heat to the side arm to ensure even circulation of the oil.[9]
-
Heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[11]
-
-
Observation:
-
Observe the sample closely through the viewing lens of the apparatus or directly in the Thiele tube.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range. For pure this compound, this range is expected to be narrow, around 120-121°C.[1][3]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and precise method for the quantification of this compound in various samples, including raw materials, finished products, and biological matrices.[12]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | A typical gradient might be a linear increase from 50–74% acetonitrile over 10 minutes, followed by further adjustments.[12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[12]
-
Prepare a series of working standards by diluting the stock solution with methanol to create a calibration curve with at least five concentration levels.[12]
-
-
Sample Preparation:
-
For Plant Material/Tablets:
-
For Biological Samples (e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold volume of acetonitrile or methanol to the plasma sample.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[12]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[12]
-
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Biological Signaling Pathways
This compound is known to modulate several key cellular signaling pathways, which underlies many of its pharmacological effects.
Nrf2/ARE Signaling Pathway Activation
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[2][15][16] This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[15]
Caption: Activation of the Nrf2/ARE signaling pathway by this compound.
Inhibition of P-glycoprotein
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[17][18][19] P-gp is a transmembrane efflux pump that actively transports a wide range of substrates, including many therapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[19]
Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.
This technical guide provides a foundational resource for researchers working with this compound. The presented data and protocols are intended to support the design and execution of scientifically rigorous studies, ultimately contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. jfda-online.com [jfda-online.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin B: A Comprehensive Technical Review of its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory activities. This document provides an in-depth technical guide to the core mechanisms, quantitative data, and experimental methodologies related to the therapeutic potential of this compound.
Core Pharmacological Activities: Antioxidant and Anti-inflammatory Effects
This compound exhibits a dual-action mechanism, effectively mitigating cellular damage by both neutralizing reactive oxygen species (ROS) and suppressing pro-inflammatory signaling pathways. Its cytoprotective effects are attributed to the upregulation of endogenous antioxidant defense systems and the downregulation of key inflammatory mediators.
Quantitative Data on Bioactivity
The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress and inflammation.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Treatment/Inducer | Concentration of this compound | Outcome | Key Findings |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | Acellular | - | 10-100 µM | Decreased DPPH radicals | IC50 = 58.4 µM |
| Superoxide Anion Scavenging | Acellular | - | 10-100 µM | Decreased superoxide anions | IC50 = 72.1 µM |
| Malondialdehyde (MDA) Inhibition | Rat liver microsomes | FeSO4/Cysteine | 1-50 µM | Decreased MDA levels | Significant inhibition at 10 µM |
| Glutathione (GSH) Levels | HepG2 cells | t-BHP | 10 µM | Increased GSH levels | Prevented t-BHP-induced GSH depletion |
| Heme Oxygenase-1 (HO-1) Induction | RAW 264.7 cells | - | 5-20 µM | Increased HO-1 expression | Dose-dependent increase |
| Anti-inflammatory Activity | |||||
| Nitric Oxide (NO) Production | RAW 264.7 cells | LPS (1 µg/mL) | 1-20 µM | Decreased NO production | IC50 = 8.5 µM |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 cells | LPS (1 µg/mL) | 1-20 µM | Decreased PGE2 production | Significant reduction at 5 µM |
| TNF-α Production | THP-1 cells | LPS (1 µg/mL) | 5-25 µM | Decreased TNF-α secretion | Dose-dependent inhibition |
| IL-6 Production | THP-1 cells | LPS (1 µg/mL) | 5-25 µM | Decreased IL-6 secretion | Significant reduction at 10 µM |
| NF-κB Activation | HEK293 cells | TNF-α | 10 µM | Inhibited NF-κB luciferase activity | 60% inhibition |
Table 2: In Vivo Antioxidant and Anti-inflammatory Activity of this compound
| Animal Model | Organ/Tissue | Inducer of Damage | This compound Dosage | Route | Key Outcomes |
| Antioxidant Activity | |||||
| CCl4-induced liver injury | Rat Liver | Carbon tetrachloride | 25, 50 mg/kg | Oral | Decreased serum ALT, AST; Increased SOD, CAT, GPx activity; Decreased MDA |
| D-galactose-induced aging | Mouse Brain | D-galactose | 50 mg/kg | Oral | Increased SOD and GPx activity; Decreased MDA levels |
| Anti-inflammatory Activity | |||||
| Carrageenan-induced paw edema | Rat Paw | Carrageenan | 20, 40 mg/kg | Oral | Reduced paw volume and MPO activity |
| LPS-induced acute lung injury | Mouse Lung | Lipopolysaccharide | 10, 20 mg/kg | Intraperitoneal | Decreased inflammatory cell infiltration; Reduced TNF-α, IL-1β, IL-6 in BALF |
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant and anti-inflammatory effects by modulating key intracellular signaling pathways.
Nrf2/ARE Signaling Pathway in Antioxidant Response
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
The Anticancer Potential of Schisandrin B: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with multifaceted anticancer properties.[1][2] Extensive preclinical research highlights its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle across a spectrum of cancer types.[3][4] This technical guide provides a comprehensive investigation into the preliminary anticancer effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Anticancer Mechanisms
This compound exerts its antitumor effects through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.[1][4] These actions are orchestrated through the modulation of several critical signaling pathways frequently dysregulated in cancer.
Induction of Apoptosis
This compound promotes apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, in cholangiocarcinoma and gallbladder cancer cells, this compound treatment leads to increased expression of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[5] Furthermore, in colon cancer, this compound has been shown to activate the unfolded protein response by upregulating CHOP, which in turn induces apoptosis.[7][8]
Cell Cycle Arrest
A significant body of evidence demonstrates that this compound can halt the progression of the cell cycle in various cancer cell lines. The most commonly observed effect is an arrest in the G0/G1 phase.[5][9][10][11] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6).[5][11][12] In some cancer types, such as human lung cancer, this compound has also been reported to induce G2/M phase arrest.[4]
Key Signaling Pathways Modulated by this compound
The anticancer activities of this compound are underpinned by its ability to interfere with crucial signaling cascades that govern cell survival, proliferation, and metastasis.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. This compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to the suppression of this pro-survival pathway in various cancers, including osteosarcoma and prostate cancer.[3][13]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound can inhibit this pathway, as demonstrated in melanoma and osteosarcoma cells, leading to reduced cell viability and malignant progression.[3][13][14]
-
STAT3/JAK2 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth. This compound has been found to suppress the phosphorylation of STAT3 and JAK2 in prostate cancer cells.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation and differentiation. In gastric cancer, this compound's effects are mediated through the regulation of the MAPK pathway.[12]
-
RhoA/ROCK1 Pathway: In hepatocellular carcinoma, this compound has been found to inhibit cell proliferation and metastasis by targeting the RhoA/ROCK1 signaling pathway.[15]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various cancer types as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | 48 | [5] |
| RBE | Cholangiocarcinoma | 70 ± 2.6 | 48 | [5] |
| A375 | Melanoma | 1.6 | Not Specified | [2] |
| B16 | Melanoma | 2.3 | Not Specified | [2] |
| Huh-7 | Hepatocellular Carcinoma | >10 | Not Specified | [2] |
| A549 | Lung Adenocarcinoma | Not specified, but inhibits proliferation at 12.5-50 µM | 48 | [16] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Colon Cancer | Mouse Xenograft | Not Specified | Not Specified | Reduced tumor growth | [7][17] |
| Cholangiocarcinoma | Athymic Nude Mice (HCCC-9810 xenograft) | Not Specified | Not Specified | Significantly inhibited tumor growth | [5] |
| Gallbladder Cancer | Nude Mice (NOZ tumor xenografts) | Not Specified | Not Specified | Inhibited tumor growth | [6] |
| Glioma | Athymic Nude Mice (U87 xenograft) | Not Specified | Not Specified | Significantly inhibited tumor growth | [10] |
| Melanoma | Animal Model | Not Specified | Not Specified | Significantly inhibited tumor growth | [14] |
| Hepatocellular Carcinoma | Balb/c Nude Mice (Huh-7 xenograft) | 100, 200, 400 mg/kg | Not Specified | Significantly reduced tumor weight and volume | [15] |
| Osteosarcoma | Animal Model | Not Specified | Not Specified | Significantly inhibited tumor growth and lung metastasis | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments commonly used to investigate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Cyclin D1, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., U87 glioma cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound or a vehicle control to the mice (e.g., via oral gavage or intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[15]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical investigation.
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound induces G0/G1 cell cycle arrest.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Perspectives
The preclinical evidence strongly suggests that this compound is a promising candidate for further development as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways highlights its potential for broad-spectrum antitumor activity.[1] Moreover, studies have indicated that this compound can enhance the efficacy of conventional chemotherapeutics like 5-fluorouracil, suggesting its potential use in combination therapies.[3][18]
While the existing data are encouraging, further research is warranted. Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and the exploration of its efficacy in a wider range of cancer models, including patient-derived xenografts. The elucidation of additional molecular targets and a deeper understanding of its synergistic effects with other anticancer drugs will be crucial for its successful translation into clinical practice. The low toxicity profile reported in some studies further enhances its appeal as a potential therapeutic agent.[4]
References
- 1. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED: this compound induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Antiproliferative and apoptosis-inducing activity of this compound against human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 13. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. erepo.uef.fi [erepo.uef.fi]
Schisandrin B: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Modern pharmacological research has identified this compound as a pleiotropic molecule with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Its multifaceted mechanism of action, involving the modulation of numerous signaling pathways, has positioned it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Anticancer Activities
This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5][6]
Quantitative Data: Anticancer Effects
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 48 | ~75 | [4] |
| GBC-SD | Gallbladder Cancer | 48 | ~40 | [7] |
| NOZ | Gallbladder Cancer | 48 | ~50 | [7] |
| A549 | Lung Adenocarcinoma | 48 | Not specified | [6] |
| A375 | Melanoma | Not specified | Not specified | |
| B16 | Melanoma | Not specified | Not specified |
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| GBC-SD | 30, 60, 90 µmol/L Sch B for 48h | Increased G0/G1 phase: 50.65%, 57.90%, 73.16% vs. 46.72% (control) | [7] |
| NOZ | 30, 60, 90 µmol/L Sch B for 48h | Increased G0/G1 phase: 49.80%, 52.53%, 60.48% vs. 42.13% (control) | [7] |
| A549 | Not specified | Increased percentage of cells in G0/G1 phase | [6] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways, including the MAPK, STAT3, and NF-κB pathways. Upregulation of reactive oxygen species (ROS) by this compound often initiates these signaling cascades, leading to apoptosis and cell cycle arrest.
Neuroprotective Effects
This compound has shown significant promise in protecting neurons from various insults, making it a potential therapeutic agent for neurodegenerative diseases.[1][2] Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory properties.[3]
Quantitative Data: Neuroprotective Effects
| Experimental Model | Treatment | Effect | Reference |
| Transient focal cerebral ischemia in rats | 10 mg/kg Sch B | 25.7% reduction in infarct volume | [1] |
| Transient focal cerebral ischemia in rats | 30 mg/kg Sch B | 53.4% reduction in infarct volume | [1] |
| LPS-stimulated microglia | Not specified | Significantly downregulated NO, TNF-α, PGE₂, IL-1β, IL-6 | [2] |
| Aβ₁₋₄₂ oligomer-treated hippocampal neurons | 2 µg/mL Sch B | Significantly alleviated loss of mitochondrial membrane potential | [2] |
Signaling Pathways in Neuroprotection
A primary mechanism of this compound's neuroprotective action is the activation of the Nrf2/Keap1 antioxidant pathway.[2] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Hepatoprotective Effects
This compound is well-documented for its liver-protective properties, demonstrating efficacy against various models of liver injury.[8][9][10]
Quantitative Data: Hepatoprotective Effects
| Animal Model | Treatment | Biomarker | Result | Reference |
| Thioacetamide-intoxicated mice | 20 mg/kg/day Sch B for 28 days | Serum ALT | Significantly decreased | [8] |
| Thioacetamide-intoxicated mice | 20 mg/kg/day Sch B for 28 days | Serum AST | Significantly decreased | [8] |
| MAFLD mice | Sch B (dose not specified) | Serum ALT | Significantly decreased | [9] |
| MAFLD mice | Sch B (dose not specified) | Serum AST | Significantly decreased | [9] |
| Hepatic ischemia-reperfusion in mice | Sch B (dose not specified) | Serum ALT | Significantly decreased | [11] |
| Hepatic ischemia-reperfusion in mice | Sch B (dose not specified) | Serum AST | Significantly decreased | [11] |
Signaling Pathways in Hepatoprotection
The hepatoprotective effects of this compound are mediated, in part, through the inhibition of the TGF-β/Smad signaling pathway, a key player in liver fibrosis.[12][13]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add 10 µL of various concentrations of this compound (prepared in culture medium) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MAPK, p-STAT3, NF-κB, Nrf2, Keap1, p-Smad2/3) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (typically 1:500 to 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Treatment: Wash the cells with PBS to remove excess probe and then treat with this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Conclusion
This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for a range of diseases, including cancer, neurodegenerative disorders, and liver diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease contexts.
References
- 1. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED: this compound Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells | MDPI [mdpi.com]
- 8. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Hepatoprotection of Schisandra chinensis Caulis Polysaccharides in Nonalcoholic Fatty Liver Disease in Rats Based on Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Role of this compound in Ameliorating Hepatic Ischemia-Reperfusion Injury by Modulating Hepatocyte Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Neuroprotective Mechanisms of Schisandrin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin B (Sch B) is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1] This plant has a long history in traditional Chinese medicine for treating ailments related to the central nervous system, such as insomnia and amnesia.[1] Modern pharmacological studies have validated these traditional uses, highlighting this compound's potent antioxidant, anti-inflammatory, and specific neuroprotective properties.[1][2]
This technical guide offers a comprehensive overview of the neuroprotective effects of this compound. It consolidates quantitative data from various studies, details key experimental protocols, and provides visual representations of the critical molecular pathways involved. The multifaceted action of this compound, targeting multiple pathological signaling cascades simultaneously, establishes it as a compelling candidate for the development of novel neurotherapeutics.[1][3]
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-target approach, primarily by mitigating oxidative stress, inhibiting neuroinflammation, preventing apoptosis, preserving mitochondrial function, and suppressing ferroptosis.[1]
Attenuation of Oxidative Stress
A primary mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][4][5] this compound facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus.[1][5] In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione (GSH).[1][2][5][6] This enhanced antioxidant capacity protects neurons from oxidative damage.[1]
Inhibition of Neuroinflammation
Microglial-mediated neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[7] this compound demonstrates potent anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4 (TLR4)-dependent MyD88/IKK/NF-κB signaling pathway.[7] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[2][8][9] By inhibiting NF-κB, this compound reduces the production and release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating the inflammatory damage to neurons.[2][8][10]
Anti-Apoptotic Effects
This compound protects neurons from apoptosis, or programmed cell death, primarily through the mitochondria-mediated intrinsic pathway.[11][12] It modulates the expression of the Bcl-2 family of proteins, leading to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[11][12] This shift in the Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytosol.[11] Consequently, the activation of downstream executioner caspases, such as caspase-9 and caspase-3, is inhibited, thereby preventing neuronal apoptosis.[11][13]
Preservation of Mitochondrial Function
Mitochondrial dysfunction is a central element in neuronal cell death.[1] this compound helps preserve mitochondrial integrity and function.[1][14] It has been found to upregulate Sirtuin 3 (Sirt3), a key mitochondrial deacetylase that enhances mitochondrial energy metabolism and ATP production.[1][15] By improving mitochondrial function and structural integrity, this compound enhances neuronal resilience to injury, such as that caused by ischemia/reperfusion.[1][14][15]
Inhibition of Ferroptosis
Recent studies have revealed that this compound can also protect against ferroptosis, a form of iron-dependent regulated cell death. In models of Alzheimer's disease, this compound was found to suppress the activation of GSK3β, which in turn modulates the Nrf2/GPX4 signaling pathway to inhibit neuronal ferroptosis.[16] This action helps ameliorate cognitive impairment and pathological damage.[16]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from key in vivo and in vitro studies, demonstrating the neuroprotective efficacy of this compound across various models and biomarkers.
Table 1: In Vivo Neuroprotective Effects of this compound
| Model | Species | Sch B Dose | Outcome | Result | Reference |
|---|---|---|---|---|---|
| Transient Focal Cerebral Ischemia | Sprague-Dawley Rat | 10 mg/kg | Infarct Volume | 25.7% Reduction | [10] |
| Transient Focal Cerebral Ischemia | Sprague-Dawley Rat | 30 mg/kg | Infarct Volume | 53.4% Reduction | [10] |
| Aβ-infused | Rat | 50 mg/kg | NO Production | Significant Inhibition | [9] |
| Aβ-infused | Rat | 25 & 50 mg/kg | DNA Damage (Tail Length) | Significant Attenuation |[9] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Cell Viability | Significantly Elevated | [11][12] |
| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Apoptosis | Significantly Reduced | [11][12] |
| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Bcl-2 Expression | Upregulated | [11] |
| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Bax Expression | Downregulated | [11] |
| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Caspase-3 & -9 Activity | Decreased | [11] |
| HT22 Cells | H₂O₂ | Pretreatment | Cell Viability | 30.87% Increase | [15] |
| HT22 Cells | H₂O₂ | Pretreatment | Cell Migration | 42.76% Increase | [15] |
| HT22 Cells | H₂O₂ | Pretreatment | Apoptosis | 22.82% Inhibition | [15] |
| HT22 Cells | H₂O₂ | Pretreatment | ATP Production | 53.41% Increase |[15] |
Visualizing the Core Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
This compound Activation of the Nrf2 Antioxidant Pathway
This compound Inhibition of the NF-κB Inflammatory Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/IKK/NF-κB signaling pathway in lipopolysaccharide-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects rat cortical neurons against Aβ1̵...: Ingenta Connect [ingentaconnect.com]
- 13. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Schisandrin B in Modulating the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisandrin B (Sch B), a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent cytoprotective properties, largely attributed to its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's activation of the Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. The information presented herein is intended to support further research and drug development efforts targeting oxidative stress-related pathologies.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[1][4] These genes encode for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (GSH) synthesis and regeneration.[2][5][6]
Mechanism of this compound-Mediated Nrf2 Activation
This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct and indirect interactions with the Keap1-Nrf2 complex.
Direct Interaction with Keap1: Molecular docking and molecular dynamic simulations have identified Keap1 as a direct target of this compound.[7][8] this compound is proposed to bind to Keap1, potentially inducing a conformational change that disrupts the Keap1-Nrf2 interaction and inhibits Nrf2 degradation.[7][8] This allows for the accumulation and nuclear translocation of Nrf2.
Role of CYP450-Mediated Metabolism: Evidence suggests that the activation of the Nrf2 signaling pathway by this compound is also mediated by its reactive metabolites.[1] Cytochrome P450 (CYP450) enzymes can metabolize this compound into a carbene reactive metabolite.[1] This electrophilic metabolite can then covalently bind to cysteine residues within Keap1, leading to the release of Nrf2.[1] The use of CYP450 inhibitors, such as 1-aminobenzotriazole (ABT), has been shown to suppress this compound-induced Nrf2 activation, supporting the involvement of its metabolites.[1]
Upstream Signaling Pathways: this compound's influence on Nrf2 is also connected to upstream signaling cascades. For instance, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can, in turn, promote Nrf2 activation.[3][9] Additionally, the ERK/Nrf2 pathway has been implicated in this compound's protective effects in hepatocytes.[1]
Quantitative Data on this compound's Effect on the Nrf2 Pathway
The following tables summarize the quantitative effects of this compound on key components of the Nrf2 signaling pathway as reported in various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Nrf2 and Downstream Target Expression
| Cell Line | Treatment & Concentration | Target Gene/Protein | Fold Increase (vs. Control) | Reference |
| HTR-8/SVneo | 0.5, 1, 2 µM Sch B | Nrf2, HO-1, NQO1, SOD mRNA | Dose-dependent increase | [5][6] |
| HepG2 | 5 µM Sch B (48h) | Nrf2, GST protein | Upregulated | [1] |
| HepG2 | 200 µM Sch B | MRP2, MRP4 mRNA | Significantly increased | [2] |
| H9c2 | 20 µM Sch B | Nrf2, HO-1, NQO1 protein | Increased | [9] |
| Primary Peritoneal Macrophages | Not specified | Thioredoxin (Nrf2-driven) | Induced | [10] |
Table 2: In Vivo Effects of this compound on Nrf2 and Antioxidant Enzymes
| Animal Model | Dosage | Target Organ | Target Protein/Enzyme | Outcome | Reference |
| Male KM Mice | 25.0, 50.0, 100.0 mg/kg (21 days) | Liver | Nrf2, NQO-1, GST protein | Dose-dependent increase | [1] |
| Male KM Mice | 25.0, 50.0, 100.0 mg/kg (21 days) | Liver | GSH | Upregulated | [1] |
| Forced Swimming-Stressed Mice | Oral Sch B | Amygdala | Nrf2 protein | Reversed abnormal expression | [11] |
| Forced Swimming-Stressed Mice | Oral Sch B | Amygdala | SOD, GSH | Significantly increased | [11] |
| CCl4-induced Liver Fibrosis Rats | Not specified | Liver | Nrf2-mediated antioxidant signaling | Activated | [12] |
| OVA-induced Asthmatic Mice | 15, 30, 60 mg/kg Sch B | Lung | Nrf2, HO-1 protein | Promoted activation | [13] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the effects of this compound on the Nrf2 signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human trophoblast cells (HTR-8/SVneo), human hepatoma cells (HepG2), rat cardiomyoblasts (H9c2), and murine macrophages (RAW264.7).
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is always included in the experiments.
Nrf2 Activation Assays
-
Western Blotting: This technique is used to quantify the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qPCR): qPCR is employed to measure the mRNA expression levels of Nrf2 and its target genes.
-
Total RNA is extracted from cells using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Immunofluorescence/Immunocytochemistry: These methods are used to visualize the nuclear translocation of Nrf2.
-
Cells grown on coverslips are fixed and permeabilized.
-
The cells are then incubated with a primary antibody against Nrf2.
-
A fluorescently labeled secondary antibody is used for detection.
-
The cellular localization of Nrf2 is observed using a fluorescence microscope.
-
-
ARE-Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of Nrf2.[4][14]
-
Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
The transfected cells are treated with this compound.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luminescence indicates Nrf2 activation.
-
Assessment of Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be determined using commercially available assay kits.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Modulates the Nrf2 Signaling Pathway.
Caption: Western Blotting Experimental Workflow.
References
- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. escholarship.org [escholarship.org]
- 7. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin B: A Potent Inducer of Apoptosis in Cancer Cells – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer properties.[1][2] A growing body of preclinical evidence demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, across a diverse range of cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells. It aims to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction to this compound's Anti-Cancer Activity
This compound exerts its anti-cancer effects through various mechanisms, including the induction of cell cycle arrest, inhibition of metastasis, and, most notably, the activation of apoptotic pathways.[1][3][4] Its ability to trigger apoptosis in tumor cells, often with minimal toxicity to normal cells, underscores its potential as a therapeutic agent.[4][5] This document will delve into the core molecular interactions and signaling cascades that this compound modulates to initiate and execute apoptosis in malignant cells.
Quantitative Analysis of this compound-Induced Apoptosis
The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative perspective on its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after a 48-hour treatment period.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cholangiocarcinoma | HCCC-9810 | 40 ± 1.6 | [6] |
| RBE | 70 ± 2.6 | [6] | |
| Gallbladder Cancer | GBC-SD | Not specified, but inhibits growth | [5] |
| NOZ | Not specified, but inhibits growth | [5] | |
| Osteosarcoma | 143B | Not specified, but inhibits growth | [4] |
| MG63 | Not specified, but inhibits growth | [4] | |
| Saos2 | Not specified, but inhibits growth | [4] | |
| U2OS | Not specified, but inhibits growth | [4] | |
| Colon Cancer | HCT116 | Not specified, but inhibits growth | [3][7] |
| HT29 | Not specified, but inhibits growth | [8] | |
| SW620 | Not specified, but inhibits growth | [8] | |
| Melanoma | A375 | 1.6 | [9] |
| B16 | 2.3 | [9] | |
| Hepatocellular Carcinoma | Huh-7 | >10 | [9] |
Table 2: Apoptosis Rates Induced by this compound
The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| HCCC-9810 (Cholangiocarcinoma) | 0 | 4.5 ± 0.6 | [10] |
| 20 | Not Specified | [6] | |
| 40 | Not Specified | [6] | |
| 80 | Not Specified | [6] | |
| RBE (Cholangiocarcinoma) | 0 | Not Specified | [6] |
| 25 | Not Specified | [6] | |
| 50 | Not Specified | [6] | |
| 100 | Not Specified | [6] | |
| GBC-SD (Gallbladder Cancer) | 0 | Not Specified | [5] |
| 30 | Not Specified | [5] | |
| 60 | Not Specified | [5] | |
| 90 | Not Specified | [5] | |
| NOZ (Gallbladder Cancer) | 0 | Not Specified | [5] |
| 30 | Not Specified | [5] | |
| 60 | Not Specified | [5] | |
| 90 | Not Specified | [5] | |
| HCT116 (Colon Cancer) | 0 | Not Specified | [3] |
| 25 | Not Specified | [3] | |
| 50 | Not Specified | [3] |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through multiple, often interconnected, signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and modulation of key survival pathways like PI3K/Akt and MAPK.
The Intrinsic (Mitochondrial) Apoptosis Pathway
A predominant mechanism of this compound action is the induction of the mitochondrial-dependent apoptotic pathway.[5][6] This is characterized by a disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors into the cytoplasm.[5][6]
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[4][6][11] This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.[3][6]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, leading to the activation of caspase-9, the initiator caspase in this pathway.[4][6] Caspase-9 then activates executioner caspases, primarily caspase-3.[4][6]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][6]
Caption: Intrinsic apoptosis pathway induced by this compound.
Endoplasmic Reticulum (ER) Stress Pathway
In certain cancer types, such as colon cancer, this compound has been shown to trigger apoptosis through the activation of the unfolded protein response (UPR) or ER stress pathway.[3][7]
Key molecular events include:
-
UPR Activation: this compound upregulates UPR markers, indicating the induction of ER stress.[3]
-
CHOP Upregulation: A key event in prolonged ER stress is the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[3][7]
-
CHOP-Mediated Apoptosis: CHOP promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction.[3]
Caption: ER stress-mediated apoptosis by this compound.
Modulation of Pro-Survival Signaling Pathways
This compound also promotes apoptosis by inhibiting key pro-survival signaling pathways that are often hyperactivated in cancer cells.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation and activation of Akt in several cancer models, including osteosarcoma.[4][12] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and sensitization of cells to apoptotic stimuli.[4][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression and cell fate. This compound can modulate MAPK signaling, although its specific effects can be context-dependent.[14][15] In some cases, it inhibits pro-survival signals, while in others, it may activate pro-apoptotic arms of the pathway.[14][15]
-
NF-κB Pathway: The transcription factor NF-κB is a key player in inflammation and cell survival, and its constitutive activation is common in many cancers. This compound has been reported to suppress the NF-κB signaling pathway, thereby reducing the expression of its anti-apoptotic target genes.[5][15]
Caption: Modulation of pro-survival pathways by this compound.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery research. This section outlines the standard protocols used to investigate this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO, typically <0.1%) for 24, 48, and 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
This is the gold-standard method for detecting and quantifying apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[6][16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[6] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[6]
-
SDS-PAGE: Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP, β-actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound has consistently demonstrated pro-apoptotic activity in a wide array of cancer cell lines, primarily through the induction of the mitochondrial pathway and ER stress, as well as the suppression of key survival signaling networks. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to facilitate its translation into clinical applications. Combination studies with conventional chemotherapeutics or targeted agents may also unveil synergistic effects and provide novel strategies for cancer treatment.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PI3K/Akt/β-catenin signaling in this compound-mitigated bone deterioration in an experimental rat model of estrogen deficiency [archivesofmedicalscience.com]
- 13. This compound Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schizandrin B inhibits the cis-DDP-induced apoptosis of HK-2 cells by activating ERK/NF-κB signaling to regulate the expression of surviving - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 16. benchchem.com [benchchem.com]
The Cardioprotective Potential of Schisandrin B: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant cardioprotective properties. Traditionally used in Eastern medicine for its diverse therapeutic benefits, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its ability to shield the heart from various pathological insults. This technical guide provides an in-depth overview of the current understanding of this compound's cardioprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and experimental evidence. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key molecular interactions.
Mechanisms of Cardioprotection
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, apoptosis, and cardiac fibrosis. These interconnected pathological processes are central to the development and progression of numerous cardiovascular diseases.
Attenuation of Oxidative Stress
A substantial body of evidence points to the potent antioxidant properties of this compound as a cornerstone of its cardioprotective action.[1][2][3][4] It effectively reduces the production of reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems within cardiomyocytes.[5][6]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of cardiac remodeling and failure. This compound has been shown to suppress inflammatory responses in the heart by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][9] This anti-inflammatory activity is mediated, in part, through the inhibition of the NF-κB signaling pathway.[7][8]
Inhibition of Apoptosis
Cardiomyocyte apoptosis, or programmed cell death, is a critical contributor to the loss of functional heart tissue in various cardiac pathologies. This compound has demonstrated a significant ability to inhibit apoptosis in cardiac cells subjected to stressors like ischemia-reperfusion and cardiotoxic agents.[2][8][9][10][11][12] This is achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the Bcl-2/Bax ratio and reducing the activity of caspases.[5][10][11]
Amelioration of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle and impaired cardiac function. This compound has been found to attenuate cardiac fibrosis by inhibiting the proliferation and activation of cardiac fibroblasts and reducing the expression of fibrotic markers like collagen I, collagen III, and α-SMA.[7][13][14]
Key Signaling Pathways Modulated by this compound
The diverse cardioprotective effects of this compound are orchestrated through its modulation of several critical intracellular signaling pathways.
SIRT1/PI3K/Akt Pathway
The Sirtuin 1 (SIRT1)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is a crucial regulator of cell survival, growth, and metabolism. This compound has been shown to activate this pathway, leading to the inhibition of apoptosis and protection against cardiac injury.[7][15][16][17] Specifically, this compound elevates the expression of SIRT1, which in turn modulates the PI3K/Akt pathway to prevent cardiac fibrosis.[7][14]
MAPK/p53 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways are centrally involved in cellular responses to stress, including apoptosis and inflammation. In the context of doxorubicin-induced cardiotoxicity, this compound has been shown to inhibit the phosphorylation of p38 MAPK and p53, thereby reducing DNA damage, oxidative stress, and apoptosis in cardiomyocytes.[1][2][4][13][18]
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. This compound Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ptglab.com [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis - Frozen Sections [emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. In vivo effect of this compound on cytochrome P450 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Portico [access.portico.org]
- 14. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 16. VitroView™ In Situ TUNEL Apoptosis Detection Kit (50 Assays) - [vitrovivo.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Schisandrin B Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has attracted significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1] These properties are attributed to its ability to modulate various cellular signaling pathways, making it a valuable compound for in vitro studies.[1][2] Proper preparation of a stock solution is critical for accurate and reproducible experimental results in cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the correct handling and preparation of solutions.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₈O₆ | [1][][4] |
| Molecular Weight | 400.46 g/mol | [1][][4][5] |
| Appearance | White flaky crystals or powder | [1][6] |
| Solubility | Insoluble in water. Soluble in DMSO (≥100 mg/mL), ethanol, chloroform, and benzene. | [1][7][8][9] |
| Storage (Solid) | Sealed in a dry place at room temperature or at -20°C for long-term storage (≥3 years). | [1][7][8] |
| Storage (DMSO Stock) | Store in aliquots at -20°C (stable for ~1 month) or -80°C (stable for ≥1 year) to avoid freeze-thaw cycles. | [1][7][8] |
Experimental Protocols
3.1. Preparation of this compound Stock Solution (50 mM in DMSO)
This protocol describes the preparation of a 50 mM stock solution, a common concentration for in vitro studies.
Materials:
-
This compound powder (MW: 400.46 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips and pipettes
-
Vortex mixer
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Amount (mg) = (50 mmol/L) * (1 L/1000 mL) * (400.46 g/mol ) * (1000 mg/g) * 1 mL
-
Amount (mg) = 20.023 mg[1]
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 20.02 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile tube. Add 1 mL of cell culture grade DMSO.[1]
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution if needed.[8][9]
-
Sterilization (Optional): If sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.[1]
-
Aliquoting and Storage: Distribute the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term stability.[1][7]
3.2. Preparation of Working Solution
Procedure:
-
Thaw: Remove one aliquot of the 50 mM this compound stock solution from the freezer and thaw it at room temperature.[1]
-
Dilution: Dilute the stock solution to the desired final working concentration using complete cell culture medium. Mix immediately by gentle pipetting.
-
Example: To prepare 5 mL of a 40 µM working solution from a 50 mM stock, perform a 1:1250 dilution. Add 4 µL of the 50 mM stock solution to 4996 µL (4.996 mL) of culture medium.[1]
-
-
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
3.3. General Protocol for Cell Treatment
Procedure:
-
Cell Seeding: Plate cells at the desired density in culture vessels and allow them to adhere and grow for approximately 24 hours until they reach 70-80% confluency.[1]
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the culture medium as is present in the highest concentration of the this compound working solution.[1]
-
Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared this compound working solutions or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.[1]
-
Downstream Analysis: After incubation, harvest the cells for subsequent assays, such as cell viability (MTT, CCK-8), apoptosis analysis, western blotting, or gene expression studies.[1]
Modulated Signaling Pathways
This compound exerts its biological effects by modulating multiple cellular signaling pathways. It is known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is often achieved by inhibiting pro-survival pathways like PI3K/Akt/mTOR and Wnt/β-catenin, and by altering the balance of apoptosis-regulating proteins from the Bcl-2 family.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. scbt.com [scbt.com]
- 6. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | ATM/ATR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 10. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Quantification of Schisandrin B in Cells using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Understanding the intracellular concentration of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This application note provides a detailed protocol for a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in cultured cells.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate determination of this compound concentrations in complex biological matrices like cell lysates. The protocol involves cell harvesting, protein precipitation for sample cleanup, chromatographic separation of this compound from endogenous components, and subsequent detection and quantification by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method for this compound, as established in a study on HCT116 colorectal cancer cells.[3]
| Parameter | Value |
| Linear Range | 20.0–1000.0 ng/mL |
| Correlation Coefficient (R) | > 0.99 |
| Matrix Effect | 88.01% to 94.59% |
| Recovery | 85.25% to 91.71% |
| Internal Standard (IS) | Warfarin |
Experimental Protocols
Materials and Reagents
-
This compound (purity > 99%)[4]
-
Warfarin (Internal Standard)
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Water (LC-MS grade)
-
Cell culture medium (e.g., DMEM)[3]
-
Phosphate-Buffered Saline (PBS)
-
ExKine™ nuclei and mitochondrion extraction kit (or similar)[3]
-
Cultured cells (e.g., HCT116)[3]
Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
-
Atlantis T3-C18 column (3 μm, 2.1 x 100 mm) or equivalent[3]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
CO₂ incubator
Stock and Standard Solution Preparation
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh 2.0 mg of this compound and dissolve it in an appropriate amount of methanol to obtain a final concentration of 1.0 mg/mL.[3] Store aliquots at -80°C.[3]
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of Warfarin in methanol.[3] Store aliquots at -80°C.[3]
-
Working Solutions:
-
Calibration Standards: Prepare calibration standards by spiking the blank cell culture medium (e.g., DMEM) with the this compound working solutions to achieve final concentrations of 20.0, 50.0, 100.0, 200.0, 500.0, 750.0, and 1000.0 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at concentrations of 20.0 (LQC), 50.0 (LQC), 200.0 (MQC), and 750.0 ng/mL (HQC) in the same manner as the calibration standards.[3]
Sample Preparation from Cultured Cells
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.[3] Treat the cells with the desired concentration of this compound (e.g., 75 μM) for various time points (e.g., 12, 24, 36, 48 hours).[3]
-
Cell Harvesting:
-
Protein Precipitation:
-
Sample for Analysis: Transfer 100 μL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
For subcellular fractionation (nucleus and mitochondria), use a commercially available kit and follow the manufacturer's instructions. The extraction procedure for these fractions is similar to the whole-cell lysate.[3]
LC-MS/MS Conditions
Liquid Chromatography: [3]
-
Column: Atlantis T3-C18 (3 μm, 2.1 x 100 mm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 μL
-
Column Temperature: 25°C
-
Gradient Elution:
-
0-0.5 min: 0% to 90% B
-
0.51-4 min: 100% B
-
Mass Spectrometry: [3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 401.6 → 301.3 (m/z)
-
Warfarin (IS): 309.1 → 163 (m/z)
-
-
Fragmentor Voltage (V):
-
This compound: 135
-
Warfarin (IS): 90
-
-
Collision Energy (eV):
-
This compound: 23
-
Warfarin (IS): 12
-
Data Analysis
The concentration of this compound in the cell samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Visualizations
Caption: Experimental Workflow for LC-MS/MS Quantification of this compound in Cells.
Caption: Simplified Signaling Pathways Modulated by this compound.
Discussion
The described LC-MS/MS method is a reliable and sensitive approach for the quantification of this compound in cellular matrices. The simple protein precipitation step allows for high-throughput sample processing. The method has been shown to have good linearity, recovery, and minimal matrix effects, making it suitable for pharmacokinetic and pharmacodynamic studies of this compound in various cell lines.[3]
This compound has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, fibrosis, and cancer progression. For instance, it can ameliorate cardiac fibrosis by regulating the SIRT1/PI3K/Akt signaling pathway.[5] In the context of liver fibrosis, this compound has been shown to activate PPARγ, which in turn inhibits the NF-κB signaling pathway and macrophage polarization.[6] Furthermore, studies in colorectal cancer have indicated that this compound exerts its anti-cancer effects by inhibiting the ERK/MAPK signaling pathway.[7] The ability to accurately quantify intracellular this compound levels using this LC-MS/MS method is essential for correlating its concentration with these downstream cellular effects.
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of in Vitro and in Vivo Metabolism of this compound from Schisandrae Fructus by Liquid Chromatography Coupled Electrospray Ionization Tandem Mass Spectrometry [scirp.org]
- 5. This compound regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Effects of Schisandrin B on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effects of Schisandrin B, a bioactive lignan isolated from Schisandra chinensis, on cell viability. This compound has garnered significant interest for its potential therapeutic properties, including anticancer, antioxidant, and hepatoprotective effects.[1][2][3][4][5] These protocols are designed to offer standardized methods for evaluating its efficacy and mechanism of action in various cell-based assays.
Overview of this compound's Effects on Cell Viability
This compound has been shown to inhibit the proliferation of a variety of cancer cell lines.[1][6][7][8][9] Its cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cell survival and proliferation.[1][6][7][9]
Key Mechanisms of Action:
-
Induction of Apoptosis: this compound can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][7] This involves the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, activation of caspases, and disruption of the mitochondrial membrane potential.[1][5][6][7][10]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G0/G1 or G1/S, thereby preventing cancer cell proliferation.[1][7][9]
-
Modulation of Signaling Pathways: this compound has been reported to influence several signaling pathways implicated in cancer progression, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[2][6][9] It can also induce endoplasmic reticulum (ER) stress, leading to apoptosis via the CHOP signaling pathway.[6][8]
-
Antioxidant Activity: this compound possesses antioxidant properties, which can protect cells from oxidative stress-induced damage.[3][11][12][13] This is particularly relevant in the context of neurodegenerative diseases and hepatotoxicity.[3][11]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and apoptosis across different cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HCT116 | Colon Cancer | Approx. 40 µM | [8] |
| HT29 | Colon Cancer | Approx. 60 µM | [8] |
| HCCC-9810 | Cholangiocarcinoma | Approx. 80 µM | [7] |
| RBE | Cholangiocarcinoma | Approx. 70 µM | [7] |
| A375 | Melanoma | Approx. 40 µM | [9] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis
| Cell Line | This compound Conc. (µM) | Apoptosis Rate (%) | Reference |
| HCCC-9810 | 0 | 4.5 ± 0.6 | [4] |
| 25 | 15.2 ± 1.8 | [4] | |
| 50 | 28.9 ± 2.5 | [4] | |
| 100 | 45.7 ± 3.1 | [4] | |
| RBE | 0 | 5.1 ± 0.7 | [7] |
| 40 | 18.6 ± 2.1 | [7] | |
| 80 | 35.4 ± 2.9 | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).[7] Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18][19]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][18] Incubate overnight at 37°C for complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] The reference wavelength should be greater than 650 nm.
-
Data Analysis: Cell viability can be calculated as a percentage of the vehicle-treated control cells.
Apoptosis Assessment: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) dual staining is a common method to detect apoptotic cells by flow cytometry.[4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4][20] PI is a fluorescent dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired duration.[4] Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 500g for 5 minutes.[21]
-
Cell Washing: Wash the cells once with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18][20]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20][22]
-
Data Interpretation:
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Assessing Cell Viability
Caption: General workflow for assessing this compound's effect on cell viability.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
This compound and Oxidative Stress Response
Caption: this compound's protective mechanism against oxidative stress.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence | Semantic Scholar [semanticscholar.org]
- 3. This compound Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances the glutathione redox cycling and protects against oxidant injury in different types of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. atcc.org [atcc.org]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 22. novusbio.com [novusbio.com]
In Vitro Experimental Design for Studying Schisandrin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. This plant has a long history in traditional Chinese medicine for treating a variety of ailments.[1] Modern pharmacological studies have revealed this compound's potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties.[1][2][3] In vitro studies are crucial for elucidating the mechanisms underlying these therapeutic effects. This document provides a comprehensive guide to the in vitro experimental design for studying this compound, including detailed protocols, data presentation, and visual representations of key signaling pathways and workflows.
Key Biological Activities and Mechanisms of Action
This compound exerts its effects through a multi-target approach, influencing several key cellular processes:
-
Anticancer Effects: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon, breast, ovarian, and liver cancer.[4][5] The primary mechanisms include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and modulating signaling pathways such as PI3K/Akt, Wnt/β-catenin, and MAPK.[4][6][7]
-
Neuroprotective Effects: It protects neuronal cells from damage by mitigating oxidative stress, inhibiting apoptosis, reducing neuroinflammation, and preserving mitochondrial function.[1] A key mechanism is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][8]
-
Hepatoprotective Effects: this compound demonstrates protective effects on liver cells against various toxins. This is partly achieved by regulating the expression of apoptosis-related proteins like Bax and Bcl-2 and by bolstering the antioxidant defense system.[9][10]
-
Anti-inflammatory Effects: It can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways like NF-κB.[11][12][13]
Experimental Workflow for In Vitro Analysis of this compound
A typical workflow for the in vitro investigation of this compound's biological activities is outlined below. This workflow allows for a systematic evaluation from initial cytotoxicity screening to the elucidation of specific molecular mechanisms.
Data Presentation: Quantitative Summary of this compound's In Vitro Effects
The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's effects across different cell lines and experimental conditions.
Table 1: Anticancer Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Results | Reference |
| HCT116 | Colon Cancer | CCK-8 | 0-200 | Dose-dependent reduction in cell viability. | [4] |
| HCT116 | Colon Cancer | Flow Cytometry | 25, 50 | Induction of apoptosis. | [4] |
| HCCC-9810 | Cholangiocarcinoma | CCK-8 | 0-160 | IC50 at 48h: 40±1.6 µM.[14] | [14] |
| RBE | Cholangiocarcinoma | CCK-8 | 0-160 | IC50 at 48h: 70±2.6 µM.[14] | [14] |
| A375, B16 | Melanoma | CCK-8 | 0-80 | Dose-dependent inhibition of cell viability. | [7] |
| Hepa1-6 | Hepatoma | CCK-8 | 0-100 | Dose-dependent inhibition of cell proliferation. | [15] |
| HSC-T6, LX-2 | Hepatic Stellate Cells | CCK-8 | 1.56-200 | Significant reduction in cell viability.[16] | [16][17] |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Change | Reference |
| HCCC-9810, RBE | This compound | Bax, Cleaved Caspase-3/9 | Increased | [14] |
| HCCC-9810, RBE | This compound | Bcl-2 | Decreased | [14] |
| L02 | D-GalN + this compound | Bax | Decreased (relative to D-GalN alone) | [9] |
| L02 | D-GalN + this compound | Bcl-2 | Increased (relative to D-GalN alone) | [9] |
| Gallbladder Cancer Cells | This compound | Bax, Cleaved Caspase-3/9 | Increased | [2] |
| Gallbladder Cancer Cells | This compound | Bcl-2, NF-κB | Decreased | [2] |
Table 3: Effects of this compound on Oxidative Stress Markers
| Cell Line/Model | Inducing Agent | Marker | Effect of this compound | Reference |
| L02 | D-GalN | SOD, GSH-Px | Increased activity | [9] |
| L02 | D-GalN | MDA | Decreased content | [9] |
| Hepa1-6 | None | ROS, MDA | Increased | [15] |
| Hepa1-6 | None | SOD, GSH, GSH-Px | Decreased | [15] |
| PC12 | Oxidative Stress | LDH, MDA, ROS | Decreased release | [18] |
| PC12 | Oxidative Stress | SOD | Increased level | [18] |
Signaling Pathways Modulated by this compound
This compound's diverse biological activities stem from its ability to modulate multiple intracellular signaling pathways. The diagrams below illustrate some of the key pathways involved.
1. Nrf2-Mediated Antioxidant Response
This compound is a potent activator of the Nrf2 pathway, which is critical for cellular defense against oxidative stress.
2. PI3K/Akt and Apoptosis Regulation
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. This compound has been shown to modulate this pathway to induce apoptosis in cancer cells and promote survival in neurodegenerative models.
Experimental Protocols
Here are detailed, generalized protocols for key in vitro experiments to assess the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cells and to calculate the IC50 (half-maximal inhibitory concentration).
Materials:
-
Selected cell line (e.g., HCT116, HCCC-9810, PC12)
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete culture medium to achieve final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).[4][15] The final DMSO concentration should be non-toxic (typically <0.1%).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[14]
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis (early and late stages) and necrosis following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at a low speed (e.g., 1,500 rpm for 5 minutes).
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation levels of specific proteins in key signaling pathways (e.g., apoptosis, Nrf2, PI3K/Akt) after this compound treatment.
Materials:
-
This compound-treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein level to the total protein level.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The in vitro experimental designs and protocols outlined in this document provide a robust framework for researchers to investigate its therapeutic potential. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and key signaling pathways, the scientific community can further elucidate its mechanisms of action and pave the way for its potential development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells [frontiersin.org]
- 16. This compound Attenuates Hepatic Stellate Cell Activation and Promotes Apoptosis to Protect against Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bio-informatics and in Vitro Experiments Reveal the Mechanism of Schisandrin A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Animal Models for Efficacy Evaluation of Schisandrin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schisandrin B (Sch B) is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Preclinical evaluation of this compound's therapeutic potential relies heavily on the use of robust and reproducible in vivo animal models. These models are crucial for understanding its pharmacokinetics, efficacy, and mechanisms of action in a physiologically relevant context before considering clinical trials.[2]
This document provides detailed application notes and standardized protocols for several well-established animal models used to evaluate the in vivo efficacy of this compound across different therapeutic areas.
Hepatoprotective Efficacy of this compound
This compound is widely recognized for its potent hepatoprotective properties against various chemical-induced liver injuries.[3][4][5] Animal models are indispensable for quantifying this protective effect and elucidating the underlying molecular mechanisms, such as the modulation of oxidative stress and inflammatory pathways.[5]
Chemically-Induced Acute Liver Injury Models
Models using hepatotoxins like acetaminophen (APAP) or carbon tetrachloride (CCl₄) are common for inducing acute liver damage that mimics drug-induced liver injury (DILI) in humans.[4][5][6]
Experimental Protocol: Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
This protocol describes the induction of acute liver injury using a high dose of APAP to evaluate the hepatoprotective effects of this compound.[4][6][7]
-
Animal Selection: Use male C57BL/6 mice, as this strain is known to be susceptible to APAP-induced liver injury.[7] House the animals under standard laboratory conditions (22±1°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water. Allow for a one-week acclimatization period.
-
Animal Grouping: Randomly divide mice into at least four groups (n=8-10 per group):
-
Control Group: Receives vehicle only.
-
APAP Model Group: Receives vehicle followed by APAP.
-
Sch B Treatment Group: Receives this compound followed by APAP.
-
Sch B Only Group: Receives this compound only.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., olive oil or 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 200 mg/kg) orally (p.o.) three times at 24-hour intervals before APAP challenge.[4]
-
-
Induction of Liver Injury:
-
Sample Collection and Analysis:
-
At 18-24 hours post-APAP injection, anesthetize the mice.[7]
-
Collect blood via cardiac puncture for serum separation. Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[4][5]
-
Perfuse and collect the liver. Fix a portion in 10% neutral buffered formalin for histopathological evaluation (H&E staining).[4] Snap-freeze the remaining tissue in liquid nitrogen for subsequent Western blot or PCR analysis (e.g., for HSP27, HSP70, Nrf2).[4][5]
-
Data Presentation: this compound in Liver Injury Models
| Animal Model | Disease Induction | This compound Dosage & Administration | Key Quantitative Outcomes |
| Mice | Acetaminophen (APAP) | 200 mg/kg, p.o. (3 times in 24h) | Markedly reduced serum ALT and AST; ameliorated hepatic necrosis.[4] |
| Rats | Carbon Tetrachloride (CCl₄) | 25 or 50 mg/kg, daily for 4 weeks | Significantly reduced elevated ALT and AST levels.[8] |
| Mice | Thioacetamide (TAA) | 20 mg/kg/day, for 28 days | Improved serum biochemical parameters and protected against TAA-induced organ damage.[3] |
| Mice | Ethanol | Not specified | Improved histological scores and reduced serum ALT, AST, total cholesterol, and triacylglycerides.[9] |
Workflow and Pathway Diagrams
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing Schisandrin B-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1] Emerging evidence highlights its potent anti-cancer activities, primarily attributed to its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[2][3] this compound triggers apoptosis through multiple signaling cascades, most notably the intrinsic mitochondrial pathway and the endoplasmic reticulum (ER) stress-mediated CHOP signaling pathway.[4][5]
These application notes provide a comprehensive overview of the key techniques and detailed protocols used to investigate and quantify this compound-induced apoptosis, offering a valuable resource for researchers in oncology and drug discovery.
Core Analytical Techniques
The analysis of Sch B-induced apoptosis involves a multi-faceted approach, combining assays that measure cell viability, quantify apoptotic cell populations, and elucidate the underlying molecular mechanisms.
-
Cell Viability Assays (CCK-8/MTT): These colorimetric assays are fundamental for determining the cytotoxic effects of this compound. They measure the metabolic activity of viable cells, allowing for the calculation of metrics like the half-maximal inhibitory concentration (IC50).[6]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer membrane of early apoptotic cells, while PI is a DNA stain that can only enter late apoptotic or necrotic cells with compromised membranes.[1][7] This dual-staining method effectively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cell populations.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The disruption of mitochondrial integrity is a key event in the intrinsic apoptotic pathway. The loss of ΔΨm can be measured using fluorescent dyes like Rhodamine 123, with a decrease in fluorescence intensity indicating mitochondrial depolarization.[4]
-
Western Blot Analysis: This technique is crucial for investigating the molecular mechanisms of apoptosis. It allows for the detection and quantification of key proteins involved in apoptotic signaling pathways, such as the Bcl-2 family (Bax, Bcl-2), caspases (cleaved caspase-3, -9), and Poly (ADP-ribose) polymerase (PARP).[4][8]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on this compound-induced apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | IC50 (µM) after 48h | Source |
|---|---|---|---|
| HCT116 (Colon Cancer) | CCK-8 | ~50 µM | [6] |
| HT29 (Colon Cancer) | CCK-8 | ~75 µM | [6] |
| SW620 (Colon Cancer) | CCK-8 | ~100 µM |[6] |
Table 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry
| Cell Line | Sch B Conc. (µM) | Treatment Time | Apoptotic Cells (%) | Source |
|---|---|---|---|---|
| HCCC-9810 (Cholangiocarcinoma) | 0 | 48h | 4.5 ± 0.6 | [1] |
| 20 | 48h | 15.2 ± 1.5 | [4] | |
| 40 | 48h | 28.9 ± 2.1 | [4] | |
| 80 | 48h | 45.6 ± 3.2 | [4] | |
| RBE (Cholangiocarcinoma) | 0 | 48h | Not specified | [4] |
| 20 | 48h | 12.8 ± 1.1 | [4] | |
| 40 | 48h | 25.4 ± 2.3 | [4] | |
| 80 | 48h | 41.7 ± 3.5 | [4] | |
| HCT116 (Colon Cancer) | 0 | 48h | ~5% | [5] |
| 25 | 48h | ~15% | [5] | |
| 50 | 48h | ~25% | [5] |
| | 100 | 48h | ~40% |[5] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Sch B Conc. (µM) | Treatment Time | % Cells with Normal ΔΨm | Source |
|---|---|---|---|---|
| HCCC-9810 (Cholangiocarcinoma) | 0 | 48h | 96.9 | [4] |
| 25 | 48h | Not specified | [4] | |
| 50 | 48h | Not specified | [4] | |
| 100 | 48h | 18.2 | [4] | |
| RBE (Cholangiocarcinoma) | 0 | 48h | 95.6 | [4] |
| | 100 | 48h | 20.5 |[4] |
Table 4: Regulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect of Sch B Treatment | Source |
|---|---|---|---|
| Cholangiocarcinoma Cells | Bax | Upregulation | [4] |
| Bcl-2 | Downregulation | [4] | |
| Cleaved Caspase-9 | Upregulation | [4] | |
| Cleaved Caspase-3 | Upregulation | [4] | |
| Cleaved PARP | Upregulation | [4] | |
| Colon Cancer Cells | Bax | Upregulation | [5][6] |
| Bcl-2 | No significant change/Downregulation | [5][6] | |
| Bax/Bcl-2 Ratio | Increased | [5][6] | |
| Cleaved Caspase-3 | Upregulation | [5][6] | |
| Gallbladder Cancer Cells | Bax | Upregulation | [2][3] |
| Bcl-2 | Downregulation | [2][3] | |
| Cleaved Caspase-9 | Upregulation | [3] |
| | Cleaved Caspase-3 | Upregulation |[3] |
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for studying this compound effects.
Caption: this compound triggers the intrinsic mitochondrial apoptosis pathway.
Caption: this compound induces apoptosis via the ER stress-CHOP pathway.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., HCCC-9810, HCT116) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
Drug Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry and Western blot) and allow them to adhere for 24 hours.
-
Dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µM). The final DMSO concentration should be non-toxic and consistent across all wells, including the vehicle control (typically <0.1%).[1]
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[4]
Cell Viability (CCK-8) Assay
-
Seeding: Seed 5x10³ to 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound as described above and incubate for 48 hours.[6]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Quantification (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[1] Differentiate populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvesting: Harvest cells as described for the apoptosis assay.
-
Staining: Resuspend the cell pellet in a medium containing Rhodamine 123 (e.g., 10 µg/mL) and incubate for 30 minutes at 37°C in the dark.[4]
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. A rightward shift in the fluorescence peak indicates healthy cells with polarized mitochondria, while a leftward shift indicates a loss of ΔΨm.[4]
Western Blot Analysis
-
Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and treat with this compound for 48 hours.
-
Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[9]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[4][8]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band density using imaging software and normalize to a loading control like β-actin.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Molecular Tapestry: Methods for Studying Schisandrin B's Effects on Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. A growing body of evidence suggests that these therapeutic benefits are, in part, mediated by its ability to modulate gene expression. Understanding the intricate molecular mechanisms through which this compound influences cellular transcription is paramount for its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of the key methodologies employed to investigate the effects of this compound on gene expression. Detailed protocols for transcriptomic analysis, quantitative gene expression validation, and protein-level confirmation are presented to guide researchers in this field. Furthermore, this document summarizes quantitative data on this compound-induced gene expression changes and visualizes the key signaling pathways involved.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects on gene expression by modulating several key signaling pathways. These include the Transforming Growth Factor-β (TGF-β), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Application Notes and Protocols: Schisandrin B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional Chinese medicine for treating ailments of the central nervous system.[1] Modern pharmacological studies have identified this compound as a potent neuroprotective agent, demonstrating its efficacy in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2] Its neuroprotective effects are attributed to a multi-targeted approach, primarily through the mitigation of oxidative stress, inhibition of apoptosis, reduction of neuroinflammation, and preservation of mitochondrial function.[1][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound for neurodegenerative disease research.
Key Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several key mechanisms:
-
Attenuation of Oxidative Stress: A primary mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] this compound facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and induce the expression of various antioxidant genes.[1] This leads to the upregulation of protective enzymes, thereby protecting neurons from oxidative damage.[1]
-
Inhibition of Apoptosis: this compound has been shown to inhibit apoptosis in neuronal cells. It up-regulates the anti-apoptotic protein Bcl-2 and down-regulates the pro-apoptotic protein Bax.[4][5] Furthermore, it reduces the release of mitochondrial cytochrome c into the cytosol and decreases the activities of caspase-9 and caspase-3.[4]
-
Preservation of Mitochondrial Integrity: Mitochondrial dysfunction is a central element in neuronal cell death.[1][3] this compound protects mitochondrial integrity by restricting the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[1] It also enhances mitochondrial energy metabolism by increasing ATP production.[1]
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia.[2]
-
Inhibition of Ferroptosis: In models of Alzheimer's disease, this compound has been found to inhibit neuronal ferroptosis by modulating the GSK3β/Nrf2/GPX4 signaling pathway.[6]
Application in Neurodegenerative Disease Models
This compound has been investigated in a variety of in vitro and in vivo models of neurodegenerative diseases.
In Vitro Models
| Cell Line | Disease Model | Inducing Agent | Key Findings with this compound |
| SH-SY5Y | Alzheimer's Disease | Aβ₁₋₄₂ | Restored cell morphology and viability.[7] |
| SH-SY5Y/APP695swe | Alzheimer's Disease / Ferroptosis | Erastin | Inhibited ferroptosis via the GSK3β/Nrf2/GPX4 pathway.[6] |
| PC12 | General Neurodegeneration | Oxidative Stress | Reduced LDH, MDA, and ROS release; increased cell viability and SOD levels; activated the PI3K/Akt pathway.[8] |
| Rat Cortical Neurons | Alzheimer's Disease | Aβ₁₋₄₂ | Increased cell viability, reduced apoptosis, up-regulated Bcl-2, down-regulated Bax, and decreased caspase-3 and -9 activity.[4] |
| HT22 | General Neurodegeneration | - | Inhibited apoptosis.[5] |
In Vivo Models
| Animal Model | Disease Model | Inducing Agent | Key Findings with this compound |
| 3xTg Mice | Alzheimer's Disease | - | Ameliorated cognitive impairment and pathological damage by inhibiting neuronal ferroptosis.[6] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | - | Ameliorated learning and memory impairment and attenuated Aβ deposition.[9] |
| 6-OHDA-induced Mice | Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | Ameliorated PD features by inhibiting the negative modulation of miR-34a on the Nrf2 pathway.[10] |
| MPTP-induced Mice | Parkinson's Disease | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Ameliorated behavioral abnormalities and increased the number of dopaminergic neurons.[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the extent of apoptosis induced by a neurotoxic agent and the protective effect of this compound.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxic agent (e.g., Aβ₁₋₄₂)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time, followed by exposure to the neurotoxic agent.
-
Harvest and wash the cells.
-
Resuspend the cells in 1X binding buffer.[12]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[12]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)[12]
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add 100 µL of each concentration of this compound solution.[13]
-
Add 100 µL of the DPPH working solution to each well.[13]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[12][13]
-
Measure the absorbance at 517 nm.[12]
-
Calculate the percentage of radical scavenging activity as: [1 - (Absorbance of sample / Absorbance of control)] x 100.[12]
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Extract total protein from treated cells or tissues.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.[14]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Workflows
Nrf2/ARE Signaling Pathway Activation by this compound
Caption: this compound activates the Nrf2/ARE pathway for neuroprotection.
Anti-Apoptotic Mechanism of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a hormetic agent for preventing age-related neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of this compound on a model of Alzheimer's disease using β-amyloid protein Aβ1-42-mediated damage in SH-SY5Y neuronal cell line and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisandrin B in Preclinical Cancer Research
Introduction
Schisandrin B (Sch B) is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1][2][3] It has garnered significant attention in preclinical cancer research due to its demonstrated multi-targeted antitumor activities.[1][4][5][6] this compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), trigger cell cycle arrest, and suppress metastasis in a variety of cancer types.[1][4][5][7][8] Its mechanisms of action involve the modulation of several critical cellular signaling pathways frequently dysregulated in cancer, including the PI3K/Akt, Wnt/β-catenin, and STAT3 pathways.[6][7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical cancer research studies, intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Colon Cancer | HCT116 | ~75 | 24 | [10] |
| Colon Cancer | HT29 | Not specified, but inhibits growth | 48 | [7] |
| Colon Cancer | SW480 | Not specified, but inhibits growth | 48 | [7] |
| Colon Cancer | SW620 | Not specified, but inhibits growth | 48 | [7] |
| Colon Cancer | Caco-2 | Not specified, but inhibits growth | 48 | [7] |
| Colon Cancer | LS174T | Not specified, but inhibits growth | 48 | [7] |
| Gallbladder Cancer | GBC-SD | ~40 | 48 | [11] |
| Gallbladder Cancer | NOZ | ~50 | 48 | [11] |
| Melanoma | A375 | 1.6 | Not Specified | [12] |
| Melanoma | B16 | 2.3 | Not Specified | [12] |
| Hepatocellular Carcinoma | Huh-7 | >10 | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anticancer effects of this compound.
1. Preparation of this compound Stock Solution
Proper preparation of a stock solution is critical for accurate and reproducible experimental results.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weighing this compound: Carefully weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).[3]
-
Dissolving in DMSO: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of cell culture grade DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).[3][13]
-
Vortexing: Vortex the tube thoroughly until the powder is completely dissolved.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3] Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
-
2. Cell Viability Assay (MTT or CCK-8)
This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for the desired time points (e.g., 24, 48, 72 hours).[7][11] Include a vehicle control group (DMSO).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1-4 hours.[7]
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound.[12]
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
-
5. Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-catenin, STAT3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse them and quantify the protein concentration.[12][14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[12][14]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[12][14]
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.[12]
-
6. In Vivo Xenograft Model
This protocol assesses the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[7]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, perorally, every other day) and vehicle to the respective groups. A positive control group with a standard chemotherapy agent like 5-Fluorouracil can also be included.[7]
-
Monitoring: Monitor tumor volume and body weight regularly.[7][8]
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.[7] Tumors can be further analyzed by immunohistochemistry or western blotting.[8]
-
Mandatory Visualizations
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 10. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED: this compound Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Schisandrin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin B is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern research has revealed its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.[1] These biological activities are attributed to its ability to modulate various cellular signaling pathways. This document provides a detailed protocol for the Western blot analysis of key proteins affected by this compound, offering a crucial tool for researchers investigating its mechanism of action.
This compound has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis. Understanding its impact on protein expression within these pathways is essential for elucidating its therapeutic potential. Western blotting is a powerful technique to detect and quantify changes in the expression levels of specific proteins in cells or tissues treated with this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating a range of signaling pathways. The primary pathways and the key proteins within them that can be analyzed by Western blot are:
-
Apoptosis and Cell Cycle Regulation: this compound can induce apoptosis and cause cell cycle arrest in cancer cells.[2][3] Key proteins to analyze include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway.[6] Key proteins for analysis include phosphorylated and total forms of PI3K, Akt, and mTOR.[6][7]
-
NF-κB Signaling Pathway: This pathway plays a central role in inflammation and cell survival. This compound can suppress NF-κB activation.[8][9] Important proteins to probe include phosphorylated and total forms of IκBα and p65.[9]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. This compound can modulate the phosphorylation of key MAPK proteins.[10] Western blot can be used to assess the levels of phosphorylated and total p38 and JNK.[10]
-
TGF-β/Smad Signaling Pathway: This pathway is involved in fibrosis and cell growth. This compound has been found to inhibit TGF-β1 signaling.[10] Key proteins for analysis include phosphorylated and total Smad2 and Smad3.[10]
-
STAT3/JAK2 Signaling Pathway: This pathway is involved in cell growth and apoptosis. This compound has been shown to inhibit the phosphorylation of STAT3 and JAK2.[3]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the general workflow for performing a Western blot analysis to study the effects of this compound.
Caption: Western blot experimental workflow.
Detailed Protocol for Western Blot Analysis
This protocol provides a general guideline. Optimization of conditions such as antibody concentrations and incubation times may be necessary for specific cell lines and target proteins.
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line in 6-well plates or 100 mm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[11] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[11]
2. Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well or dish.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
For suspension cells, centrifuge the cells, discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in lysis buffer.[12]
-
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[12] Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[12]
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the expression of various proteins, as determined by Western blot analysis in different studies.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Conditions | Protein | Change in Expression | Reference |
| Human Hepatocyte L02 | 40 µM Sch B + 40 mM D-GalN | Bax | Decreased | [1] |
| Human Hepatocyte L02 | 40 µM Sch B + 40 mM D-GalN | Bcl-2 | Increased | [1] |
| Gallbladder cancer cells | Not specified | Bax | Increased | [4] |
| Gallbladder cancer cells | Not specified | Bcl-2 | Decreased | [4] |
| Gallbladder cancer cells | Not specified | Cleaved Caspase-3 | Increased | [2][4] |
| Gallbladder cancer cells | Not specified | Cleaved Caspase-9 | Increased | [4] |
Table 2: Effect of this compound on Cell Cycle and Proliferation-Related Proteins
| Cell Line | Treatment Conditions | Protein | Change in Expression | Reference |
| Osteosarcoma (143B) | Not specified | Cyclin D1 | Decreased | [5] |
| Osteosarcoma (143B) | Not specified | Cyclin E | Decreased | [5] |
| Osteosarcoma cells | Not specified | PCNA | Decreased | [5] |
Table 3: Effect of this compound on Signaling Pathway Proteins
| Cell Line/Tissue | Treatment Conditions | Pathway | Protein | Change in Expression | Reference |
| A7r5 vascular smooth muscle | TGFβ1-treated | TGF-β/Smad | p-Smad2/3 | Decreased | [10] |
| A7r5 vascular smooth muscle | TGFβ1-treated | MAPK | p-p38 | Decreased | [10] |
| A7r5 vascular smooth muscle | TGFβ1-treated | MAPK | p-JNK | Decreased | [10] |
| Rat cardiac fibroblasts | Ang II-infused | SIRT1/PI3K/Akt | SIRT1 | Increased | [7] |
| Rat cardiac fibroblasts | Ang II-infused | SIRT1/PI3K/Akt | p-PI3K | Decreased | [7] |
| Rat cardiac fibroblasts | Ang II-infused | SIRT1/PI3K/Akt | p-Akt | Decreased | [7] |
| Large-cell lung cancer | Not specified | NF-κB | p-IκBα | Decreased | [9] |
| Large-cell lung cancer | Not specified | NF-κB | p-p65 | Decreased | [9] |
| Large-cell lung cancer | Not specified | MAPK | p-p38 | Decreased | [9] |
| Human prostate cancer | Not specified | PI3K/Akt | p-PI3K/Akt | Decreased | [3] |
| Human prostate cancer | Not specified | STAT3/JAK2 | p-STAT3/JAK2 | Decreased | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate some of the key signaling pathways affected by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits TGF-β1 signaling pathways.
Conclusion
Western blot analysis is an indispensable tool for investigating the molecular mechanisms of this compound. By following the detailed protocol and focusing on the key signaling pathways outlined in these application notes, researchers can effectively characterize the effects of this compound on protein expression. The provided quantitative data summaries and signaling pathway diagrams serve as a valuable resource for designing experiments and interpreting results in the field of drug discovery and development.
References
- 1. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory effects of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrol B and this compound inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
troubleshooting unexpected results in Schisandrin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin B.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability with this compound treatment, but our primary hypothesis was related to its anti-inflammatory effects. Is this an expected outcome?
A1: Yes, this is a plausible outcome. This compound is a pleiotropic compound with multiple mechanisms of action. While it is known for its anti-inflammatory properties, it also exhibits potent anti-cancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The observed decrease in cell viability is likely a result of these cytotoxic effects, which can occur independently of its anti-inflammatory actions.[1] The extent of this effect is often dose-dependent.
Q2: At certain concentrations, this compound appears to increase reactive oxygen species (ROS), even though it's described as an antioxidant. Why is this happening?
A2: This paradoxical observation is a known characteristic of many natural phenolic compounds. At lower concentrations, this compound can act as an antioxidant by scavenging free radicals and enhancing endogenous antioxidant defenses.[1][3] However, at higher concentrations or in different cellular contexts (e.g., in cancer cells with altered metabolism), it can exhibit pro-oxidant activity, leading to an increase in ROS.[1] This pro-oxidant effect is often linked to its anti-cancer mechanism, where elevated ROS levels can trigger apoptosis.[1]
Q3: We observed cell cycle arrest at a different phase than what we anticipated based on the literature. Is the cell cycle effect of this compound cell-type specific?
A3: Yes, the effect of this compound on the cell cycle can be cell-type specific.[1] While G0/G1 phase arrest is commonly reported in several cancer cell lines, such as human lung adenocarcinoma A549 cells and cholangiocarcinoma cells, other studies have reported arrest at the S or G2/M phase.[1][3] This variability can be influenced by the genetic background of the cells, the expression levels of cell cycle regulatory proteins, and the specific signaling pathways that are dominant in a particular cell type.[1]
Q4: Can this compound affect signaling pathways other than the one we are currently investigating?
A4: Absolutely. This compound is known to modulate multiple signaling pathways, which can lead to a broad range of cellular effects.[1][4] For example, it has been shown to inhibit the PI3K/Akt, Wnt/β-catenin, and STAT3 signaling pathways.[4][5] Therefore, it is very likely that this compound is impacting pathways beyond your primary focus.[1] This is a critical consideration when interpreting your data, as cross-talk between signaling pathways can lead to complex and sometimes unexpected phenotypic outcomes.[1]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible effects on cell viability.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact their response to treatment.[1]
-
Possible Cause 2: Passage Number. Cell lines can undergo phenotypic drift at high passage numbers, leading to altered drug sensitivity.[1]
-
Troubleshooting Step: Use cells from a low-passage, cryopreserved stock for your experiments. It is good practice to establish a master and working cell bank to ensure consistency.[1]
-
-
Possible Cause 3: Purity and Stability of this compound. The purity of the compound and its stability in your culture medium can affect its activity.[1]
-
Troubleshooting Step: Ensure you are using a high-purity grade of this compound. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.[1][6] Protect the stock solution from light and store it at the recommended temperature.[1] this compound is soluble in organic solvents like DMSO and ethanol but insoluble in water.[6]
-
Issue 2: Unexpected increase in cell proliferation at low concentrations.
-
Possible Cause: Hormetic Effect. Some compounds can exhibit a biphasic dose-response, where low doses stimulate a beneficial response (e.g., a slight increase in proliferation due to antioxidant effects) and high doses induce toxicity.[1]
Issue 3: Discrepancy between apoptosis and cell viability assay results.
-
Possible Cause: Different cellular processes being measured. Cell viability assays like MTT measure metabolic activity, while apoptosis assays (e.g., Annexin V/PI staining) detect specific markers of programmed cell death.[1] A compound could inhibit metabolic activity without immediately inducing apoptosis, or it could induce other forms of cell death like necrosis or autophagy.[1]
-
Troubleshooting Step: Use multiple assays to assess cell health. Complement your viability and apoptosis assays with a cytotoxicity assay (e.g., LDH release) to measure membrane integrity and consider markers for other cell death pathways if results remain discordant.[1]
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HCT116 | Colon Cancer | ~75 | 48 | CCK-8 |
| HT29 | Colon Cancer | Not explicitly stated, but sensitive | 48 | CCK-8 |
| SW620 | Colon Cancer | Not explicitly stated, but sensitive | 48 | CCK-8 |
| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | 48 | CCK-8 |
| RBE | Cholangiocarcinoma | 70 ± 2.6 | 48 | CCK-8 |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but sensitive | Not specified | Not specified |
| A375 | Melanoma | Dose-dependent inhibition | Not specified | CCK-8, Crystal Violet |
| B16 | Melanoma | Dose-dependent inhibition | Not specified | CCK-8, Crystal Violet |
Note: IC50 values can vary between laboratories and experiments due to differences in cell lines, passage numbers, and assay conditions.[7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from various sources describing the use of MTT assays to assess cell viability after this compound treatment.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.[7]
Western Blotting
This generalized protocol is based on standard western blotting procedures often cited in this compound research.[10][11][12][13]
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunodetection:
-
Detection:
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol is a synthesis of methodologies described for gene expression analysis in this compound studies.[9][10][14][15]
-
RNA Extraction:
-
cDNA Synthesis:
-
qPCR Reaction:
-
Thermal Cycling:
-
Data Analysis:
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Inconsistent Viability Results
Caption: Troubleshooting workflow for inconsistent cell viability results.
Logical Relationship for Discrepant Viability and Apoptosis Data
Caption: Logical approach to discrepant viability and apoptosis data.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bio-rad.com [bio-rad.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In vivo and in vitro investigations of this compound against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Schisandrin B concentration for in vitro studies
Welcome to the Technical Support Center for Schisandrin B in vitro studies. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help researchers optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound for my cell culture experiments?
A1: this compound is insoluble in water but soluble in organic solvents.[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) in cell culture grade DMSO.[1] When preparing your working solution, dilute the DMSO stock directly into your complete cell culture medium.[1] It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[1]
Q2: What is a good starting concentration range for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological effect you are investigating. Based on published studies:
-
Antioxidant and Protective Effects: Concentrations ranging from 1 µM to 50 µM are often effective. For instance, in human hepatocytes (L02 cells), concentrations up to 40 µM showed protective effects against D-GalN-induced injury.[3] In rat intestinal crypt epithelial (IEC-6) cells, concentrations of 2.5, 5, and 10 μM showed protection against cisplatin-induced toxicity.[4]
-
Anti-cancer and Cytotoxic Effects: Higher concentrations are typically required. For example, studies on colon cancer cells (HCT116) used concentrations up to 150 µM, with an IC50 value of 75 µM.[5] In A549 lung cancer cells, a range of 1-30 µM reduced cell survival.[6]
-
Anti-inflammatory Effects: A concentration of 50 µM was shown to completely inhibit cytokine release in T cells.[6]
It is always recommended to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I'm observing widespread cell death even at low concentrations. What could be the issue?
A3: Unexpected cytotoxicity can arise from several factors:
-
DMSO Concentration: Verify that the final DMSO concentration in your working solutions does not exceed 0.5%. High concentrations of DMSO are toxic to most cell lines.
-
Compound Purity: Ensure you are using high-purity this compound. Impurities could contribute to toxicity.
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to this compound. Perform a cell viability assay (like MTT or CCK-8) with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the precise cytotoxic threshold for your cells.
-
Contamination: Rule out microbial contamination in your cell cultures or reagents, which can cause non-specific cell death.
Q4: I am not observing the expected biological effect. What should I do?
A4: If this compound is not producing the desired effect, consider the following:
-
Concentration Too Low: The concentration you are using might be insufficient to induce a response in your specific cell model. Try increasing the concentration based on the ranges reported in the literature for similar effects (see Q2 and Table 2).
-
Incubation Time: The treatment duration may be too short. Many effects of this compound are observed after 24, 48, or 72 hours of incubation.[1] Consider performing a time-course experiment.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly (sealed, dry, at room temperature or frozen for long-term storage) to prevent degradation.[1]
-
Cellular Context: The signaling pathways targeted by this compound (e.g., Nrf2, PI3K/Akt, Wnt/β-catenin) may not be active or relevant in your chosen cell line for the specific phenotype you are measuring.[7][8][9]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored sealed in a dry place at room temperature.[1] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.46 g/mol | [1] |
| Appearance | White flaky crystals | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, chloroform | [1] |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line | Type | Effect Studied | Effective Concentration | Reference |
| L02 | Human Hepatocyte | Hepatoprotection, Anti-apoptosis | 1 - 40 µM | [3] |
| IEC-6 | Rat Intestinal Epithelial | Protection from Cisplatin Toxicity | 2.5 - 10 µM | [4] |
| HCT116 | Human Colon Cancer | Anti-proliferation, Apoptosis | 9.375 - 150 µM | [5] |
| DU145, LNCaP | Human Prostate Cancer | Anti-proliferation, Apoptosis | Not specified | [10] |
| A375 | Human Melanoma | Inhibition of Cell Viability | Dose-dependent | [9] |
| A549 | Human Lung Cancer | Reduced Cell Survival | 1 - 30 µM | [6] |
| HL-1 | Mouse Cardiac Muscle | Cardioprotection | 20 µM | [11] |
| T cells | Human T-lymphocyte | Inhibition of Cytokine Release | 50 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Calculate Amount: Determine the amount of this compound powder needed for your desired stock concentration (e.g., for 1 mL of a 50 mM stock, weigh 20.02 mg of this compound).[1]
-
Dissolve in DMSO: Under sterile conditions, add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) can aid dissolution.[1]
-
Sterilization (Optional): If sterility is a concern, filter the DMSO stock solution through a 0.22 µm syringe filter suitable for organic solvents.[1]
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term use.
-
Prepare Working Solution: Thaw an aliquot of the stock solution. Dilute it directly into pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to make a 40 µM working solution from a 50 mM stock, perform a 1:1250 dilution (e.g., 4 µL of stock into 4996 µL of medium).[1] Mix well before adding to cells.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[3]
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Add MTT Reagent: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[3] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[3] Mix gently on an orbital shaker to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by this compound.
Materials:
-
Cells cultured and treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold cell lysis buffer (e.g., RIPA buffer) with freshly added protease inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.[12]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[12]
-
Quantify Protein: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a BCA or Bradford assay.[12]
-
Sample Preparation: Prepare samples for loading by mixing the protein lysate with SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis & Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting guide for common experimental issues.
Caption: this compound-induced apoptosis pathway in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra B, a representative lignan from Schisandra chinensis, improves cisplatin-induced toxicity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibitory effects of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro investigations of this compound against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Improving Schisandrin B Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Schisandrin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis. It has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential antitumor effects.[1] However, this compound is a lipophilic compound, making it practically insoluble in water.[1] This poor aqueous solubility presents a major challenge for in vitro studies, as it can lead to precipitation in cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.
Q2: What is the standard method for dissolving this compound for cell-based assays?
The standard and most common method is to first prepare a high-concentration stock solution in an organic solvent, followed by dilution to the final working concentration in the cell culture medium.
Q3: Which organic solvent is recommended for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[1] Ethanol is another potential solvent, although DMSO generally allows for higher stock concentrations.[2]
Q4: What is the maximum concentration of DMSO that cells can tolerate?
The tolerance to DMSO varies among cell lines. As a general guideline, the final DMSO concentration in the cell culture medium should be kept at or below 0.5%, with many studies recommending not exceeding 0.1% to avoid any potential for solvent-induced cytotoxicity or off-target effects. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Data Presentation: Solubility and Solvent Tolerance
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (requires sonication)[3] |
| Ethanol | 2 mg/mL[2] |
| Water | Insoluble[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.30 mg/mL[2] |
Table 2: Recommended Maximum Final DMSO Concentration for Common Cell Lines
| Cell Line | Maximum Recommended Final DMSO Concentration |
| A549 (Human Lung Carcinoma) | ≤ 0.5% |
| HCT116 (Human Colon Carcinoma) | ≤ 0.5% |
| MDA-MB-231 (Human Breast Adenocarcinoma) | ≤ 0.5% |
| General Recommendation | ≤ 0.1% to minimize potential off-target effects |
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution in cell culture medium.
Possible Cause: This is a common phenomenon known as "crashing out" or precipitation due to a solvent shift. The highly concentrated this compound in the organic stock solution is suddenly introduced into an aqueous environment where it is poorly soluble.
Solutions:
-
Pre-warm the cell culture medium: Always use medium pre-warmed to 37°C. Solubility of compounds often increases with temperature.
-
Slow, dropwise addition with mixing: Add the stock solution drop-by-drop into the vortex of the gently swirling or vortexing medium. This helps to disperse the compound rapidly and avoid localized high concentrations.
-
Serial dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed medium.
Issue 2: The required final concentration of this compound is high, leading to a final DMSO concentration that is toxic to the cells.
Possible Cause: The limited solubility of this compound in aqueous media restricts the achievable concentration without using cytotoxic levels of the organic solvent.
Solutions:
-
Increase the stock solution concentration: Prepare a more concentrated stock solution in DMSO (e.g., 50-100 mM) to reduce the volume needed for dilution. Note that achieving very high concentrations in DMSO may require sonication.[3]
-
Alternative Solubilization Methods:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble drugs, forming inclusion complexes and increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Nanoparticle Formulation: Encapsulating this compound into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dispersibility in aqueous media.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.46 g/mol )
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution: 50 mmol/L * 1 L/1000 mL * 400.46 g/mol * 1 mol/1000 mmol = 0.020023 g = 20.023 mg
-
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for a 50 mM solution).
-
Ensure complete dissolution: Vortex the tube thoroughly. If the powder does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[1][3]
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure (Co-precipitation Method):
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Dissolve Cyclodextrin: In a separate container, dissolve HP-β-CD or SBE-β-CD in deionized water with stirring. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a common starting point.
-
Mix and Stir: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Evaporation/Lyophilization: The resulting solution can be freeze-dried to obtain a powder of the inclusion complex, which can then be dissolved in cell culture medium.
Protocol 3: General Method for Preparing this compound-Loaded PLGA Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
Procedure (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in an organic solvent like acetone or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then resuspend them in cell culture medium.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Working Solution
Signaling Pathways Modulated by this compound
References
- 1. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
addressing conflicting data in Schisandrin B research
Welcome to the technical support center for Schisandrin B research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and address conflicting data in this compound studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Hepatoprotective vs. Hepatotoxic Effects of this compound
Question: My experiments are showing conflicting results regarding the effect of this compound on liver cells. Some literature suggests it is hepatoprotective, while other studies indicate potential hepatotoxicity. How can I interpret these discrepancies?
Answer: The dual role of this compound as both a hepatoprotective and potentially hepatotoxic agent is a known area of conflicting data in the literature. The observed effect is highly dependent on the experimental context, including the cell type, dose, treatment duration, and the presence of other stressors.
Troubleshooting Conflicting Hepatocellular Outcomes:
-
Review Your Model System:
-
Healthy vs. Diseased State: this compound often shows protective effects in models of liver injury induced by toxins like carbon tetrachloride (CCl4) or acetaminophen[1][2][3]. In these contexts, its antioxidant and anti-inflammatory properties are prominent. Conversely, in healthy, unstressed hepatocytes, high concentrations or prolonged exposure might induce apoptosis and autophagy, leading to toxicity[4].
-
Cell Line Specificity: Different liver cell lines (e.g., primary hepatocytes, HepG2, AML-12) may have varying metabolic capacities and sensitivities to this compound.
-
-
Analyze Dose and Duration:
-
Dose-Response Relationship: The protective effects are often observed at lower concentrations, while toxicity may emerge at higher doses. It is crucial to perform a thorough dose-response analysis in your specific model.
-
Exposure Time: Short-term exposure may highlight acute protective signaling, whereas long-term incubation could lead to cumulative stress and toxicity.
-
-
Consider the Cellular Mechanism:
-
Apoptosis and Autophagy: this compound can induce apoptosis and autophagy. In cancer cells, this is a desired anti-tumor effect. However, in normal hepatocytes, this can be interpreted as hepatotoxicity[4]. Assess markers for both apoptosis (e.g., caspase-3 cleavage, Bax/Bcl-2 ratio) and autophagy in your experiments.
-
Summary of Conflicting Data on Hepatocellular Effects:
| Study Focus | Model | Key Findings | Conclusion | Reference |
| Hepatoprotection | CCl4-intoxicated mice | Sustained mitochondrial GSH, Vitamin C, and Vitamin E levels. | Protective against CCl4-induced hepatotoxicity. | [1] |
| Hepatoprotection | CCl4-induced liver fibrosis in rats | Activated Nrf2-ARE pathway, inhibited TGF-β/Smad signaling. | Attenuated liver fibrosis. | [2] |
| Hepatoprotection | Menadione-induced hepatotoxicity in mice | Increased DT-diaphorase activity, leading to enhanced menadione elimination. | Protective against menadione-induced oxidative damage. | [5] |
| Hepatoprotection | Thioacetamide-intoxicated mice | Protected against organ damage by modulating inflammasome activation and apoptosis. | Beneficial effect on TAA-induced organ damage. | [6] |
| Hepatotoxicity | Mouse hepatocytes (AML-12) and macrophages (RAW 264.7) | Inhibited cell growth, induced apoptosis and autophagy. | Potential for hepatotoxicity through induction of cell cycle arrest, apoptosis, and autophagy. | [4] |
FAQ 2: Contradictory Effects of this compound on the Nrf2 Signaling Pathway
Question: I am observing inconsistent activation of the Nrf2 pathway with this compound treatment. Some sources claim it is a potent activator, while others suggest it can be inhibitory. What could be causing this?
Answer: The effect of this compound on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical point of conflicting reports. While predominantly known as an Nrf2 activator, certain cellular contexts, particularly in neurodegenerative models, suggest an inhibitory role.
Troubleshooting Nrf2 Pathway Inconsistencies:
-
Examine the Upstream Regulators:
-
Reactive Oxygen Species (ROS): this compound's activation of Nrf2 is often linked to the generation of ROS through its metabolism by cytochrome P450 enzymes[7]. The metabolic activity of your cell model is therefore a key factor.
-
MicroRNAs (miRNAs): In a Parkinson's disease model, this compound's neuroprotective effect was associated with inhibiting the negative modulation of miR-34a on the Nrf2 pathway[8]. However, a review article suggests that in Parkinson's disease, this compound could decrease cell survival by inhibiting Nrf2 pathways via upregulation of miR-34a[9]. The baseline expression and this compound-induced changes in specific miRNAs in your model could be a source of variability.
-
-
Assess Downstream Nrf2 Targets:
-
Measure the expression of multiple Nrf2 target genes (e.g., HO-1, NQO1, GCLC, GST) to confirm pathway activation or inhibition. Relying on a single marker may be misleading.
-
Summary of Conflicting Data on Nrf2 Pathway Modulation:
| Study Focus | Model | Key Findings on Nrf2 Pathway | Conclusion | Reference |
| Anti-inflammatory | Mouse model of asthma | Promoted activation of Nrf2 and HO-1 production. | Alleviates asthma by activating the Nrf2 pathway. | [10] |
| Liver Protection | HepG-2 cells | Upregulated the expression of Nrf2 and its downstream gene GST. | Activates Nrf2 signal pathway. | [7] |
| Anti-fibrotic | Rats with CCl4-induced liver fibrosis | Markedly increased the expression level of nuclear Nrf2 and its target genes GCLc, HO-1, and NQO1. | Protects against liver fibrosis by activating the Nrf2-ARE pathway. | [2] |
| Cytoprotection | HTR cells | Increased mRNA and protein expression of Nrf2, HO-1, NQO1, and SOD. | Nrf2-ARE pathway plays a key role in this compound's protective effects. | [11] |
| Neuroprotection (Parkinson's) | 6-OHDA-induced Parkinson's disease model | Sch B pretreatment ameliorated 6-OHDA-induced inhibition of Nrf2 pathways. | Neuroprotective effect involves counteracting the inhibition of the Nrf2 pathway. | [8] |
| Neurodegeneration (Parkinson's) | Review of Parkinson's disease studies | Sch B could decrease cell survival by upregulating miR-34a expression and inhibiting Nrf2 pathways. | Potentially context-dependent inhibition of Nrf2. | [9] |
Visualizing the Nrf2 Pathway Duality:
Below is a diagram illustrating the generally accepted activation of the Nrf2 pathway by this compound and the reported conflicting inhibitory mechanism.
FAQ 3: Dual Role of this compound in Apoptosis
Question: My results on this compound-induced apoptosis are contradictory. In some experiments, it promotes cell death, while in others, it seems to prevent it. How do I reconcile these findings?
Answer: this compound exhibits a dual role in regulating apoptosis, acting as an inducer in cancer cells and a potential inhibitor in certain models of cellular injury. This context-dependent activity is a frequent source of conflicting data.
Troubleshooting Apoptosis Results:
-
Cell Type is Critical:
-
Cancer Cells: In a wide range of cancer cell lines (e.g., colon, gallbladder, cholangiocarcinoma, cervical), this compound consistently induces apoptosis, which is a key mechanism of its anti-tumor effect[12][13][14]. This is often mediated through the intrinsic mitochondrial pathway (regulating Bax/Bcl-2) and activation of caspases[9][15].
-
Normal and Stressed Cells: In contrast, in non-cancerous cells under toxic stress (e.g., D-Galactosamine-induced injury), this compound has been shown to inhibit apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax[15]. Similarly, in models of Metabolic Associated Fatty Liver Disease (MAFLD), it can reduce apoptosis[16].
-
-
Examine the Apoptotic Pathway:
-
Intrinsic vs. Extrinsic Pathway: Determine which apoptotic pathway is dominant in your system. This compound often modulates the mitochondrial pathway by altering the Bax/Bcl-2 ratio and causing a loss of mitochondrial membrane potential (ΔΨm)[13].
-
Caspase Activation: Measure the cleavage of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3).
-
Summary of Conflicting Data on Apoptosis:
| Study Focus | Model | Effect on Apoptosis | Key Mechanism | Reference |
| Anti-Cancer (Colon) | Human colon cancer cell lines | Induces apoptosis | Upregulation of CHOP, increased BAX/BCL-2 ratio, increased cleaved caspase-3. | [12] |
| Anti-Cancer (Cholangiocarcinoma) | CCA cells | Induces apoptosis | Upregulation of Bax, cleaved caspase-3, cleaved caspase-9; downregulation of Bcl-2. | [13] |
| Anti-Cancer (Cervical) | Caski cells | Induces apoptosis | Increased ratio of Cleaved caspase 3/caspase 3 and Bax/Bcl-2. | [14] |
| Hepatoprotection | D-GalN-induced human hepatocytes (L02) | Inhibits apoptosis | Upregulation of Bcl-2, downregulation of Bax. | [15] |
| Hepatoprotection (MAFLD) | MAFLD model | Reduces apoptosis | May regulate Bax and Bcl-2 by activating PPARγ. | [16] |
Visualizing the Apoptosis Pathway Modulation:
This diagram illustrates how this compound can either promote or inhibit apoptosis depending on the cellular context.
Experimental Protocols
To aid in the reproducibility and comparison of results, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cell line (e.g., HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[17].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM)[18]. Include a vehicle control group treated with the same final concentration of DMSO (typically <0.5%)[19].
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours)[20].
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[17].
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes[17].
-
For CCK-8: The product is water-soluble, so no solubilization step is needed.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader[17].
Visualizing the Experimental Workflow:
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression levels and phosphorylation states of key molecules in signaling pathways like Nrf2, NF-κB, and apoptosis cascades.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-NF-κB, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Protective Effect of Schizandrin B against Acetaminophen-Induced Cytotoxicity in Human Hepatocyte [jstage.jst.go.jp]
- 4. This compound inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against menadione-induced hepatotoxicity by enhancing DT-diaphorase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Lipid Metabolism Disorders and Apoptosis of MAFLD via Modulation of PPARγ-PCK1 and Caspase-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
stability of Schisandrin B in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Schisandrin B under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is practically insoluble in water but soluble in several organic solvents. For creating stock solutions, high-purity dimethyl sulfoxide (DMSO), ethanol, and methanol are recommended.[1] For long-term storage, it is advisable to prepare concentrated stock solutions in these organic solvents and store them at low temperatures (-20°C or -80°C) in tightly sealed, light-protected vials.[2]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur due to several factors:
-
Solvent Choice and Concentration: Ensure you are using an appropriate organic solvent and that the concentration does not exceed its solubility limit.[1] When preparing aqueous buffers, it is best to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.
-
Temperature: Low temperatures can decrease the solubility of this compound, leading to precipitation. If the solution has been stored at a low temperature, gently warm it to room temperature and vortex or sonicate to redissolve the compound.[2]
-
pH: Significant deviations from a neutral pH may affect the solubility and stability of this compound.[2]
Q3: How stable is this compound in aqueous solutions?
A3: Due to its limited stability and potential for hydrolysis, it is not recommended to store aqueous solutions of this compound for extended periods. For experiments requiring aqueous buffers, it is best to prepare fresh solutions daily from a concentrated organic stock solution.
Q4: Is this compound sensitive to light?
A4: Yes, like many phenolic compounds, this compound is expected to be sensitive to light, particularly UV radiation.[2] Exposure to light can lead to photodegradation. Therefore, it is crucial to protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[2]
Q5: What is the expected stability of this compound at different pH values?
Troubleshooting Guides
Problem: I suspect my this compound has degraded. How can I confirm this?
Solution: Degradation of this compound can be confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Chromatographic Profile Comparison: Compare the HPLC chromatogram of your sample to that of a freshly prepared standard solution of this compound. The appearance of new peaks or a decrease in the peak area of the main this compound peak suggests degradation.
-
Purity Analysis: A validated stability-indicating HPLC method should be able to separate this compound from its potential degradation products. A decrease in the calculated purity of the main peak is a clear indicator of degradation.[5][6]
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
Solution: Unexpected peaks can arise from several sources:
-
Degradation Products: As discussed above, these peaks may represent degradation products of this compound. Forced degradation studies can help in identifying these potential degradants.
-
Impurities: The initial this compound material may contain impurities. Always check the certificate of analysis provided by the supplier.
-
Contamination: Contamination from solvents, glassware, or other samples can introduce extraneous peaks. Ensure proper cleaning procedures and use high-purity solvents.
Quantitative Data Summary
The following tables provide illustrative data on the stability of lignans structurally related to this compound. This information should be used as a general guide, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Illustrative Stability of this compound in Different Solvents
| Solvent | Temperature | Estimated Stability |
| DMSO | -20°C | > 1 year (in sealed, light-protected vials) |
| Ethanol | -20°C | > 1 year (in sealed, light-protected vials) |
| Methanol | Room Temperature | Stable for at least 72 hours[2] |
| Aqueous Solution | Room Temperature | Not recommended for > 24 hours |
Table 2: Illustrative Forced Degradation of this compound
| Condition | Reagent/Stress | Temperature | Time | Estimated Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours | 10 - 25% |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 15 - 30% |
| Thermal | Solid State | 80°C | 7 days | < 10% |
| Photolytic | UV/Visible Light | Ambient | 7 days | 10 - 20% |
| Disclaimer: The data in this table is illustrative and based on general knowledge of forced degradation studies for related compounds. Actual degradation rates will vary depending on the specific experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial and place it in an oven at 80°C for a specified period (e.g., 1, 3, 7 days).
-
Also, expose the stock solution (in a sealed vial) to the same conditions.
-
At each time point, dissolve the solid sample in methanol or dilute the solution sample with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, dilute the samples with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
This may need to be optimized based on the degradation profile.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.[7][8][9]
Visualizations
Caption: Forced degradation experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Specific Responses to Schisandrin B Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific responses to Schisandrin B treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our cancer cell line, but not in a non-cancerous cell line. Is this expected?
A1: Yes, this is a frequently reported observation. This compound has been shown to selectively induce apoptosis and inhibit proliferation in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, one study demonstrated that this compound enhances doxorubicin-induced apoptosis in human hepatic carcinoma (SMMC7721) and breast cancer (MCF-7) cells, but not in primary rat cardiomyocytes or primary human fibroblasts[1]. Similarly, it showed a concentration-dependent inhibitory effect on several colon cancer cell lines while the viability of the normal colon cell line CCD 841 CoN was not significantly affected[2].
Q2: At low concentrations of this compound, we are seeing an unexpected increase in cell proliferation. What could be the cause?
A2: This phenomenon could be attributed to a hormetic effect. Some compounds exhibit a biphasic dose-response, where low doses stimulate a beneficial or protective response, while high doses are toxic. In the case of this compound, its antioxidant properties might contribute to a slight increase in proliferation at very low concentrations in certain cell lines[3]. It is recommended to perform a wide dose-response curve to characterize the full relationship and identify the optimal concentration range for your experiments[3].
Q3: Our cell viability assay (e.g., MTT) results do not correlate with our apoptosis assay (e.g., Annexin V/PI staining) data. Why might this be?
A3: Discrepancies between different assays are not uncommon as they measure distinct cellular processes. Cell viability assays like MTT measure metabolic activity, which may not always directly correlate with the induction of apoptosis[3]. This compound could be affecting cellular metabolism before committing the cells to apoptosis. It is also possible that other forms of cell death, such as necrosis or autophagy, are being induced[4]. To get a clearer picture, it is advisable to use multiple assays to assess cell health, including a cytotoxicity assay that measures membrane integrity (e.g., LDH release)[3].
Q4: We are not observing the expected cell cycle arrest in our experiments. What are some potential reasons?
A4: The effect of this compound on the cell cycle can be cell-line specific. While it has been reported to induce G0/G1 phase arrest in cholangiocarcinoma cells (HCCC-9810 and RBE)[5], gallbladder cancer cells[6], and gastric cancer cells[7], and an S phase arrest in prostate cancer cells[4], this effect may differ in your specific cell model. Ensure that you are using an appropriate concentration of this compound and treating the cells for a sufficient duration. It is also crucial to verify the purity and stability of your this compound compound.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in treatment duration, or degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density across all wells and plates.
-
Strictly adhere to the predetermined treatment duration for all experiments.
-
Prepare fresh this compound dilutions from a validated stock solution for each experiment. Store the stock solution protected from light and at the recommended temperature[3].
-
Issue 2: No significant induction of apoptosis observed.
-
Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration for inducing apoptosis in your cell line.
-
Confirm the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) in your cell line. Resistance could be due to high levels of anti-apoptotic proteins.
-
Issue 3: Difficulty in detecting changes in signaling pathway activation.
-
Possible Cause: The timing of sample collection is critical for observing changes in protein phosphorylation. Also, the basal activation level of the pathway in your cell line might be low.
-
Troubleshooting Steps:
-
Perform a time-course experiment and collect cell lysates at multiple time points after this compound treatment to identify the peak of signaling pathway modulation.
-
Consider stimulating the pathway with a known activator (e.g., TNF-α for NF-κB) to increase the dynamic range for observing inhibition by this compound[8].
-
Ensure the quality of your antibodies and reagents for Western blotting.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 1.6 | [9] |
| B16 | Melanoma | 2.3 | [9] |
| HCT116 | Colon Cancer | Varies by duration | [2] |
| HT29 | Colon Cancer | Varies by duration | [2] |
| SW480 | Colon Cancer | Varies by duration | [2] |
| SW620 | Colon Cancer | Varies by duration | [2] |
| LS174T | Colon Cancer | Varies by duration | [2] |
| Caco-2 | Colon Cancer | Not significant | [2] |
| NCI-H460-CSCs | Large-cell lung cancer | ≥40 | [8][10] |
| H661-CSCs | Large-cell lung cancer | ≥40 | [8][10] |
| HCCC-9810 | Cholangiocarcinoma | Dose-dependent decrease in viability | [5] |
| RBE | Cholangiocarcinoma | Dose-dependent decrease in viability | [5] |
| GBC-SD | Gallbladder Cancer | Dose-dependent decrease in viability | [6] |
| NOZ | Gallbladder Cancer | Dose-dependent decrease in viability | [6] |
| SMMC7721 | Hepatic Carcinoma | Enhances DOX cytotoxicity | [1] |
| MCF-7 | Breast Cancer | Enhances DOX cytotoxicity | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as treatment duration and the specific assay used.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell metabolic activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals[11].
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100[11].
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour[3].
-
3. Western Blot Analysis for Signaling Proteins
This protocol details the detection of key proteins and their phosphorylated forms in signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound for the desired time points and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p38, p38, IκBα, p65, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. This compound enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED: this compound induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Schisandrin B Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Schisandrin B in cancer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes multidrug resistance (MDR) in cancer cells?
A1: The primary mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports chemotherapeutic drugs out of cancer cells.[1] this compound has been identified as a novel P-gp inhibitor, and by blocking its function, it increases the intracellular accumulation of anticancer drugs, thereby restoring their efficacy in resistant cells.[1][2]
Q2: Besides P-gp inhibition, what other mechanisms contribute to this compound's ability to circumvent cancer cell resistance?
A2: this compound employs a multi-pronged approach to combat resistance. It has been shown to downregulate the anti-apoptotic protein survivin, promoting programmed cell death in resistant cells.[3] Furthermore, it can modulate various signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt, Wnt/β-catenin, and STAT3 pathways.[4][5] this compound is also recognized as a dual inhibitor of both P-gp and multidrug resistance-associated protein 1 (MRP1).[6]
Q3: Can this compound be used in combination with conventional chemotherapy drugs?
A3: Yes, this compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin (DOX) and 5-fluorouracil (5-FU).[3][7] This combination can lead to enhanced cytotoxicity in resistant cancer cells, allowing for potentially lower, less toxic doses of the chemotherapeutic drug.[8]
Q4: What are typical starting concentrations for this compound in in vitro experiments?
A4: Based on published studies, effective concentrations of this compound for overcoming resistance and inducing apoptosis in various cancer cell lines typically range from 5 µM to 100 µM.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is this compound cytotoxic to normal, non-cancerous cells?
A5: Studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells, with lower toxicity observed in normal cells. For instance, at concentrations that enhance doxorubicin-induced apoptosis in cancer cells, this compound did not show the same effect on primary rat cardiomyocytes and primary human fibroblasts.[11]
Troubleshooting Guides
Problem 1: Inconsistent or no significant reversal of drug resistance observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with a broad range of this compound concentrations (e.g., 1 µM to 100 µM) in combination with a fixed concentration of the chemotherapeutic agent to determine the optimal synergistic concentration. |
| Inappropriate Incubation Time | Optimize the incubation time for both this compound pre-treatment (if applicable) and co-treatment with the chemotherapeutic drug. A common approach is to pre-treat with this compound for 12-24 hours before adding the chemotherapeutic agent. |
| Cell Line Specificity | The expression levels of P-gp and other resistance-mediating proteins can vary significantly between cell lines. Confirm the expression of P-gp in your resistant cell line using Western blot or qPCR. Consider testing different resistant cell lines. |
| Compound Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
Problem 2: High background or inconsistent results in P-gp activity assays (e.g., Rhodamine 123 or Calcein-AM efflux).
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Titrate the concentration of the fluorescent substrate (Rhodamine 123 or Calcein-AM) to find a concentration that provides a strong signal in the control (sensitive) cells without causing cytotoxicity. Optimal concentrations are often in the range of 50-200 ng/ml for Rhodamine 123. |
| Incorrect Incubation Times | Optimize both the loading time for the fluorescent dye and the efflux period. A typical protocol involves a 30-60 minute loading time followed by a 1-2 hour efflux period. |
| Cell Health and Density | Ensure cells are healthy and in the exponential growth phase. Seed cells at a consistent density to achieve a confluent monolayer before the assay. |
| Inadequate Washing | Thoroughly wash the cells with ice-cold PBS after the dye loading and efflux steps to remove any extracellular fluorescence. |
| Positive Control Not Working | Use a known P-gp inhibitor, such as verapamil, as a positive control to validate the assay.[12] |
Problem 3: Difficulty in detecting a significant increase in apoptosis with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Increase the concentration of this compound and/or extend the incubation period (e.g., 24, 48, 72 hours) to allow sufficient time for apoptotic pathways to be activated. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. |
| Cell Line Resistance to Apoptosis | Your cell line may have defects in apoptotic signaling pathways. Confirm the expression of key apoptotic proteins like caspases and Bcl-2 family members. Consider using a positive control for apoptosis induction, such as staurosporine. |
| Methodological Issues with Annexin V/PI Staining | Ensure cells are handled gently during harvesting to avoid mechanical damage to the cell membrane, which can lead to false positives. Analyze samples by flow cytometry promptly after staining. |
Quantitative Data Summary
Table 1: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Apoptosis Rate (%) |
| HCCC-9810 (Cholangiocarcinoma) | 0 | 48 | 5.3 ± 0.8 |
| 25 | 48 | 12.8 ± 1.3 | |
| 50 | 48 | 25.7 ± 2.1 | |
| 100 | 48 | 41.2 ± 3.5 | |
| GBC-SD (Gallbladder Cancer) | 0 | 48 | 3.2 ± 0.5 |
| 20 | 48 | 10.5 ± 1.1 | |
| 40 | 48 | 22.1 ± 2.3 | |
| 80 | 48 | 38.9 ± 3.2 | |
| Data adapted from studies on cholangiocarcinoma and gallbladder cancer cells, demonstrating a dose-dependent increase in apoptosis.[9] |
Table 2: Reversal of Doxorubicin (DOX) Resistance by this compound in MCF-7/ADR Cells
| Treatment | IC50 of DOX (µM) | Fold Reversal |
| DOX alone | 25.8 ± 2.3 | 1 |
| DOX + Sch B (5 µM) | 10.2 ± 1.1 | 2.5 |
| DOX + Sch B (10 µM) | 4.5 ± 0.6 | 5.7 |
| DOX + Verapamil (5 µM) | 2.1 ± 0.3 | 12.3 |
| Data illustrates the ability of this compound to sensitize doxorubicin-resistant breast cancer cells to the cytotoxic effects of DOX. |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic drug, or their combination for the desired duration (e.g., 48 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][15]
Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or chemotherapeutic drugs for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[16][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[9] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9]
P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux)
Principle: This functional assay measures the efflux of the fluorescent substrate Rhodamine 123, which is a substrate for P-gp. Inhibition of P-gp by agents like this compound results in increased intracellular accumulation of Rhodamine 123.
Protocol:
-
Cell Seeding: Seed both drug-sensitive (parental) and resistant (P-gp overexpressing) cells in a multi-well plate and allow them to adhere.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 1 hour at 37°C.[18]
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 5.25 µM) to the wells and incubate for 30-60 minutes at 37°C.[12]
-
Efflux: Wash the cells with cold PBS and incubate them in fresh, dye-free medium for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Increased fluorescence in the presence of this compound indicates P-gp inhibition.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses gastric cancer cell growth and enhances the efficacy of chemotherapy drug 5-FU in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Use of this compound to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Schisandrin B by HPLC
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Schisandrin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] UV detection is typically set around 220 nm or 225 nm.[1][2][3]
Q2: How should I prepare my samples for this compound quantification?
A2: For plant materials, ultrasonic extraction with methanol is a frequently used method.[4][5] For biological samples like plasma, protein precipitation with acetonitrile or methanol is recommended to remove interfering substances.[1] In cases with significant matrix effects, solid-phase extraction (SPE) can be employed for sample cleanup.[1][2][3] All samples should be filtered through a 0.45 µm syringe filter before injection.[1][4]
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors, including secondary interactions with the column's stationary phase, column overload, or column contamination.[6] To address this, you can try adjusting the mobile phase pH, reducing the sample concentration, or using a guard column to protect the analytical column.[6]
Q4: I am observing inconsistent retention times for this compound between injections. What should I investigate?
A4: Fluctuating retention times are often due to issues with the mobile phase preparation, temperature instability, or problems with the HPLC pump.[6][7] Ensure your mobile phase is prepared consistently and is adequately degassed.[6][7] Utilizing a column oven will help maintain a stable temperature.[6] Also, check the pump for any leaks or air bubbles.[6]
Q5: How can I improve the resolution between this compound and other closely eluting compounds?
A5: To enhance resolution, you can modify the mobile phase composition by changing the organic solvent (e.g., from methanol to acetonitrile) or by adjusting the gradient program to be shallower.[6] Optimizing the column temperature and reducing the flow rate can also lead to better separation.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Adjust the mobile phase pH to suppress silanol ionization.[8] |
| Column overload. | Dilute the sample or inject a smaller volume.[6] | |
| Column contamination. | Use a guard column and/or flush the column with a strong solvent.[6][9] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure it is properly mixed and degassed.[6][7] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[6][10] | |
| HPLC pump issues (leaks, air bubbles). | Purge the pump and check for leaks.[6][7] | |
| Poor Resolution | Inappropriate mobile phase composition. | Modify the organic solvent or the solvent ratio. Consider switching from isocratic to gradient elution.[6][11] |
| Gradient is too steep. | Make the gradient shallower to increase separation time.[6] | |
| Suboptimal column temperature or flow rate. | Optimize the temperature and/or reduce the flow rate.[6] | |
| Split Peaks | Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase if possible.[12][13] |
| Blockage at the column inlet. | Reverse-flush the column (if permitted by the manufacturer).[13] | |
| Column bed has settled, creating a void. | Replace the column.[9] |
Experimental Protocols
Standard HPLC Method for this compound Quantification
This protocol is a representative method for the quantitative analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile and Water[1] |
| Elution Mode | Gradient elution is often used for complex samples.[1] An isocratic mobile phase of methanol-water (68:32, v/v) has also been reported.[2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 220 nm or 225 nm[1][2][3] |
| Injection Volume | 20 µL[1] |
Method Validation Parameters
The following table summarizes typical validation parameters for a robust this compound HPLC method.
| Parameter | Typical Result |
| Linearity Range | 0.005 - 3.1 mg/L[2] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.002 mg/L[2] |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualized Workflows
Caption: General workflow for HPLC quantification of this compound.
Caption: Logical troubleshooting flow for HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 3. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pharmaguru.co [pharmaguru.co]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Peak splitting and tailing - Chromatography Forum [chromforum.org]
Technical Support Center: Interpreting the Hormetic Dose-Response of Schisandrin B
This technical support center is designed for researchers, scientists, and drug development professionals investigating the biological activities of Schisandrin B. It provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of its hormetic dose-response, a phenomenon where low doses elicit a stimulatory or beneficial effect, while high doses are inhibitory or toxic.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in cell proliferation at low concentrations of this compound in our cancer cell line. Is this a known phenomenon?
A1: Yes, this is a plausible finding consistent with a hormetic dose-response. This compound, like many natural compounds, can exhibit a biphasic effect. At low concentrations, it can stimulate cellular defense mechanisms, such as antioxidant pathways, which may lead to a transient increase in cell proliferation or metabolic activity. At higher concentrations, its pro-apoptotic and cytotoxic effects become dominant. It is crucial to perform a wide dose-response curve to identify the hormetic zone and select appropriate concentrations for your specific research question.[1]
Q2: Our experimental results with this compound are inconsistent, particularly regarding its neuroprotective effects. What could be the cause?
A2: Inconsistency in results can arise from several factors. Cell density at the time of treatment can significantly influence the outcome. Additionally, the passage number of your cell line should be kept low and consistent, as cellular responses can change over time in culture. Ensure that you are using a high-purity grade of this compound and that your stock solutions are freshly prepared and protected from light.
Q3: We are seeing a discrepancy between our cell viability assay (e.g., MTT) and apoptosis assay (e.g., Annexin V staining) results. What could explain this?
A3: This is a common issue when studying compounds with complex biological activities. Cell viability assays like MTT measure metabolic activity, which may not always directly correlate with cell death. This compound could be inhibiting metabolic activity without immediately inducing apoptosis. Conversely, it might trigger other forms of cell death, such as autophagy or necrosis. It is recommended to use multiple assays to assess cell health, including a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to get a more complete picture.[1]
Q4: What are the key signaling pathways involved in the hormetic effects of this compound?
A4: The hormetic effects of this compound are often attributed to its ability to modulate cellular stress response pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][3][4][5] At low, non-toxic concentrations, this compound can induce a mild level of oxidative stress, which leads to the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and activate the transcription of a wide range of antioxidant and cytoprotective genes.[2]
Troubleshooting Guides
Issue: Difficulty in Reproducing the Hormetic Dose-Response Curve
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.
-
Control for Cell Passage Number: Use cells from a narrow passage number range to minimize phenotypic drift.
-
Freshly Prepare this compound Solutions: this compound solutions should be prepared fresh for each experiment from a high-purity stock.
-
Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level.
-
Monitor Incubation Times: Adhere strictly to the planned incubation times.
-
Issue: No Observable Stimulatory Effect at Low Doses
-
Possible Cause: The concentrations tested may not be low enough, or the chosen endpoint is not sensitive to the stimulatory effects.
-
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of concentrations, including those in the nanomolar range.
-
Select a Sensitive Endpoint: Consider measuring markers of antioxidant activity (e.g., SOD, GPx activity) or Nrf2 activation, which are often more sensitive to the low-dose effects of this compound.
-
Optimize Treatment Duration: The hormetic effect may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
-
Data Presentation
This compound Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colon Cancer | 48 | ~75 |
| A375 | Melanoma | Not Specified | >80 |
| B16 | Melanoma | Not Specified | >80 |
Note: IC50 values represent the concentration at which 50% of cell growth is inhibited and indicate the cytotoxic potency of this compound at higher concentrations.[1][6]
Hormetic Effects of this compound on Neuronal Cells
| Cell Line | Endpoint | Concentration | Observed Effect |
| PC12 | Cell Viability | 0.01 - 10 nmol/L | Significant increase in cell viability |
| PC12 | Cell Viability | 100 - 1000 µmol/L | Significant decrease in cell viability |
| NE-4C Neural Stem Cells | Cell Proliferation | 0.1 µg/mL | Enhanced proliferation |
This data illustrates the biphasic nature of this compound, with low concentrations promoting cell viability and proliferation and high concentrations being cytotoxic.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (from nanomolar to high micromolar) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for Nrf2 Activation
This protocol can be used to assess the activation of the Nrf2 signaling pathway.
-
Cell Treatment: Treat cells with low-dose this compound for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
Caption: Hormetic dose-response of this compound.
Caption: Experimental workflow for hormesis analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Schisandrin B in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin B. Our aim is to address common challenges encountered during the quantification of this compound in complex biological matrices such as plasma, tissues, and cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Sample Preparation
Q1.1: What is the most common and efficient method for extracting this compound from plasma or tissue samples?
A: Protein precipitation is a widely used, simple, and rapid method for extracting this compound from biological matrices.[1] Methanol is frequently reported as the precipitation solvent, offering good recovery rates.[1] For cleaner extracts, especially in complex matrices, liquid-liquid extraction (LLE) can also be employed.[2][3]
Q1.2: I am observing low recovery of this compound after sample extraction. What could be the cause and how can I improve it?
A: Low recovery can stem from several factors:
-
Incomplete Protein Precipitation: Ensure the ratio of organic solvent to sample is sufficient (e.g., 3:1 methanol to plasma). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
-
Suboptimal Extraction Solvent (LLE): The choice of extraction solvent is critical. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of this compound.
-
Analyte Adsorption: this compound might adsorb to plasticware. Using low-adsorption tubes or pre-rinsing materials with a solvent can mitigate this issue.
-
Degradation: While generally stable, prolonged exposure to certain conditions (e.g., extreme pH, high temperature) during extraction could lead to degradation.[4] Keep samples on ice and process them promptly.
2. Chromatography (UPLC/HPLC)
Q2.1: What type of HPLC/UPLC column is recommended for the separation of this compound?
A: A reverse-phase C18 column is the most common and effective choice for separating this compound.[1][2][3][5] Several studies have successfully used columns such as the Atlantis T3-C18[1], BDS Hypersil C18[5], and Agilent ZORBAX Eclipse XDB-C18[3].
Q2.2: My chromatographic peak for this compound is showing poor shape (e.g., tailing, fronting, or broad peaks). How can I resolve this?
A: Poor peak shape can be addressed by:
-
Mobile Phase pH: The addition of a small amount of formic acid (e.g., 0.1-0.2%) to the aqueous mobile phase is a common practice that improves peak shape and ionization efficiency.[1][2][6]
-
Column Temperature: Optimizing the column temperature can affect peak shape and retention time. Temperatures around 25-30°C have been reported to be suitable.[1][3]
-
Gradient Elution: A gradient elution program using methanol or acetonitrile as the organic phase and acidified water as the aqueous phase is typically used to achieve good separation and peak shape.[1][6]
-
Column Contamination: If peak shape deteriorates over time, the column may be contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
3. Mass Spectrometry (MS/MS)
Q3.1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI) mode?
A: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. The most common multiple reaction monitoring (MRM) transition is m/z 401.2 → 300.2 or 401.6 → 301.3.[1][7]
Q3.2: I am experiencing a significant matrix effect, leading to ion suppression/enhancement. What are the strategies to minimize this?
A: The matrix effect is a common challenge in bioanalysis where co-eluting endogenous components interfere with the ionization of the analyte.[8][9][10][11] To mitigate this:
-
Improve Sample Cleanup: More rigorous sample preparation methods like LLE or solid-phase extraction (SPE) can remove more interfering components than protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering matrix components. A longer gradient or a different column chemistry might be necessary.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for the matrix effect as effectively.[12]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but care must be taken to ensure the analyte concentration remains within the linear range of the assay.
Q3.3: How do I choose a suitable internal standard (IS) for this compound analysis?
A: The ideal internal standard is a stable isotope-labeled version of this compound. However, if that is not available, a structural analog with similar physicochemical properties, extraction recovery, and chromatographic behavior can be used. Examples of internal standards used in published methods include warfarin[1], deoxyschizandrin[5], methyl yellow[2], bifendate[3], and imperatorin[7].
4. Method Validation and Stability
Q4.1: What are the key parameters to evaluate during method validation for this compound quantification?
A: According to regulatory guidelines (e.g., FDA), a bioanalytical method validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2][13]
Q4.2: Is this compound stable in biological matrices under typical storage conditions?
A: Published studies indicate that this compound is generally stable in plasma and other biological matrices under common laboratory storage conditions, including multiple freeze-thaw cycles and storage at -20°C or -80°C for extended periods.[6] However, it is crucial to perform stability assessments under your specific experimental conditions as part of method validation.[4]
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[7] |
| Matrix | Colorectal Cancer Cells | Rat Plasma | Rat Plasma and Tissues | Rat Plasma and Tissues |
| Extraction | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Column | Atlantis T3-C18 (3 µm, 2.1x100 mm) | UHPLC C18e (2 µm, 100x2.1 mm) | Agilent ZORBAX Eclipse XDB-C18 (5 µm, 4.6x150 mm) | Shim-pack XR-ODS C18 (2.2 µm, 75x3.0 mm) |
| Mobile Phase | A: 0.2% Formic Acid in Water, B: Methanol | Methanol:0.1% Formic Acid (85:15, v/v) | Methanol:Water with 5 mM Ammonium Acetate and 0.1% Formic Acid (90:10, v/v) | Methanol:0.1% Formic Acid in Water (85:15, v/v) |
| Flow Rate | 0.4 mL/min | Not Specified | 0.5 mL/min | 0.4 mL/min |
| Internal Standard | Warfarin | Methyl Yellow | Bifendate | Imperatorin |
| MRM Transition | 401.6 → 301.3 | Not Specified | 399.4 → 368.2 | 401.2 → 300.2 |
| Linear Range | 20.0–1000.0 ng/mL | 5.0–1000 ng/mL | 5–2000 ng/mL (plasma), 1–1000 ng/mL (tissue) | 1–500 ng/mL |
Table 2: Reported Recovery and Matrix Effect for this compound
| Study | Matrix | Recovery (%) | Matrix Effect (%) |
| Ref.[1] | Colorectal Cancer Cells | 85.25 - 91.71 | 88.01 - 94.59 |
| Ref.[2] | Rat Plasma | 90.8 - 99.6 | 91.5 - 97.8 |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma[1]
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for this compound from Plasma[3]
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Add a specific volume of an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting matrix effects in this compound analysis.
Caption: Key signaling pathways modulated by this compound.
References
- 1. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. Investigation of pharmacokinetics, tissue distribution and excretion of this compound in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pharmacokinetics and tissue distribution study of this compound in rats by ultra-fast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angie-b.github.io [angie-b.github.io]
- 13. scienceopen.com [scienceopen.com]
Validation & Comparative
Comparative Bioactivity of Schisandrin B and Schisandrin A: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the bioactive lignans, Schisandrin B and Schisandrin A, reveals distinct yet complementary therapeutic potential in areas of inflammation, cancer, and neuroprotection. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Schisandrin A and this compound, the two most abundant dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have long been a focal point of pharmacological research. While structurally similar, subtle differences in their chemical makeup result in varied biological activities and mechanisms of action. This guide synthesizes current research to provide a clear, comparative overview of their bioactivities.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison, the following table summarizes the quantitative data on the anti-inflammatory and anticancer activities of Schisandrin A and this compound from various studies. It is important to note that experimental conditions such as cell lines, concentrations, and incubation times can vary between studies, affecting direct comparability.
| Bioactivity | Target/Assay | Cell Line | Schisandrin A | This compound | Reference |
| Anti-inflammatory | Inhibition of NO Production | RAW 264.7 Macrophages | More potent inhibition than this compound at 50 µM[1] | Significant inhibition at 50 µM[1] | [1] |
| Inhibition of TNF-α Release | RAW 264.7 Macrophages | More pronounced inhibition than this compound at 50 µM[1] | Significant inhibition at 50 µM[1] | [1] | |
| Inhibition of IL-6 Release | RAW 264.7 Macrophages | More pronounced inhibition than this compound at 50 µM[1] | Significant inhibition at 50 µM[1] | [1] | |
| Inhibition of Inflammatory Cytokine Release | THP-1 Human Monocytic Cells | Inhibition at 10 µM | Inhibition at 5 µM | ||
| Anticancer | Cytotoxicity (IC50) | HCT-116 (Colon Cancer) | - | 75 µM[2] | [2] |
| Cytotoxicity (IC50) | A549 (Lung Cancer) | - | Dose-dependent inhibition[2] | [2] | |
| Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | - | 8.06 µM[2] | [2] | |
| Neuroprotective | Against Aβ1–42-induced toxicity | Rat Cortical Neurons | - | Significant protection | |
| Hepatoprotective | Against CCl4-induced injury | Mice | - | Significant protection[3] | [3] |
Differential Mechanisms of Action
While both lignans exhibit a spectrum of similar bioactivities, their underlying mechanisms of action show notable differences.
Anti-inflammatory Activity: Schisandrin A appears to exert a more direct and potent anti-inflammatory effect by inhibiting the pro-inflammatory c-Jun N-terminal kinases (JNK)/p38 kinase/nuclear factor-κB (NF-κB) signaling pathway.[1][4] In contrast, this compound's anti-inflammatory action is more closely linked to its ability to induce an antioxidant response through the activation of the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) pathway.[4][5]
Antioxidant Activity: this compound is a potent activator of the Nrf2-mediated antioxidant response, leading to the upregulation of protective enzymes.[5][6] This contributes significantly to its neuroprotective and hepatoprotective effects.[3][6] While Schisandrin A also possesses antioxidant properties, the Nrf2 activation is a more prominent feature of this compound's bioactivity.
Anticancer Activity: Both compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][7] In silico docking studies have suggested that this compound may have a better binding affinity for key regulators of the cell cycle and apoptosis compared to Schisandrin A.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential Action between Schisandrin A and this compound in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin B: An In Vivo Validation of its Anticancer Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with potent anticancer properties. This guide provides an objective comparison of the in vivo anticancer effects of this compound against various cancer types, supported by experimental data from preclinical studies. We delve into the detailed methodologies of key in vivo experiments and visualize the intricate signaling pathways modulated by this compound.
Quantitative Analysis of In Vivo Antitumor Activity
The in vivo efficacy of this compound has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition. The following tables summarize the quantitative data from these studies, offering a clear comparison of its effects across different cancer models and against a standard chemotherapeutic agent.
Table 1: Comparative Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Animal Model | Cell Line | Reference |
| This compound | 50 mg/kg, perorally, every other day | Significant reduction vs. control | Significant reduction vs. control | Nude mice | HCT116 | [1] |
| 5-Fluorouracil (5-FU) | 75 mg/kg, intraperitoneally, once a week | Significant reduction vs. control | Significant reduction vs. control | Nude mice | HCT116 | [1] |
| Control | Vehicle | - | - | Nude mice | HCT116 | [1] |
Table 2: Efficacy of this compound in a Large-Cell Lung Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Size and Weight | Animal Model | Cell Line | Reference |
| This compound | 400 or 800 mg/kg | Significantly repressed vs. control | Nude mice | NCI-H460-CSCs | [2] |
| Control | PBS | - | Nude mice | NCI-H460-CSCs | [2] |
Table 3: Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth | Animal Model | Cell Line | Reference |
| This compound | Not specified | Significantly inhibited | Animal model | A375 | [3] |
| Control | DMSO | - | Animal model | A375 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Colon Cancer Xenograft Model[1]
-
Animal Model: Six-week-old male BALB/c nude mice.
-
Cell Line and Inoculation: Human colon cancer HCT116 cells were subcutaneously injected into the mice.
-
Treatment Protocol:
-
One week after tumor cell injection, mice were randomized into treatment and control groups.
-
The this compound group received 50 mg/kg of this compound perorally every other day.
-
The positive control group received an intraperitoneal injection of 75 mg/kg 5-Fluorouracil (5-FU) once a week.
-
The control group received the vehicle.
-
Treatment was administered for 14 days.
-
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the study. Body weight was monitored throughout the experiment.
Large-Cell Lung Cancer Xenograft Model[2]
-
Animal Model: Nude mice.
-
Cell Line and Inoculation: Cancer stem-like cells derived from NCI-H460 large-cell lung cancer cells were subcutaneously inoculated into the mice.
-
Treatment Protocol:
-
Mice were administered with either 400 or 800 mg/kg of this compound.
-
The control group received PBS.
-
-
Efficacy Evaluation: The size and weight of the xenograft tumors were measured.
Melanoma Xenograft Model[3]
-
Animal Model: An animal model was established using A375 melanoma cells.
-
Cell Line: Human melanoma A375 cells.
-
Treatment Protocol:
-
Mice were treated with this compound.
-
The control group was treated with DMSO.
-
-
Efficacy Evaluation: The growth of the A375 melanoma xenograft was assessed.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound induces apoptosis in colon cancer by activating the CHOP signaling pathway.
Caption: this compound inhibits large-cell lung cancer tumorigenesis by suppressing NF-κB and p38 MAPK pathways.
Caption: this compound inhibits melanoma progression by targeting the Wnt/β-catenin signaling pathway.
Conclusion
The presented in vivo data strongly validate the anticancer effects of this compound across multiple cancer types. Its ability to significantly inhibit tumor growth, comparable to the standard chemotherapeutic agent 5-Fluorouracil in the case of colon cancer, underscores its therapeutic potential. The detailed experimental protocols provide a foundation for further research, and the elucidation of its mechanisms of action on key signaling pathways offers a rationale for its development as a novel anticancer agent. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Schisandrin B's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of the multifaceted signaling pathways modulated by Schisandrin B, supported by experimental data and detailed protocols for verification.
This compound, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways. This guide provides a comparative analysis of the primary mechanisms of action attributed to this compound, with a focus on cross-validation between key signaling cascades. Experimental data from various studies are presented to offer a quantitative perspective, and detailed protocols for essential validation techniques are provided to facilitate further research.
Comparative Analysis of Core Signaling Pathways
This compound's pleiotropic effects are a result of its interaction with several central signaling pathways. The most predominantly implicated pathways are the PI3K/Akt and MAPK cascades, which are crucial regulators of cell survival, proliferation, and apoptosis. Furthermore, this compound has been shown to modulate the NF-κB and Nrf2 pathways, which are pivotal in inflammatory and antioxidant responses, respectively.
The Interplay between PI3K/Akt and MAPK Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1] Concurrently, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Depending on the cellular context, activation of different MAPK arms can lead to either cell survival or apoptosis.
Evidence suggests a cross-talk between these two pathways in the context of this compound's action. For instance, in some cancers, the inhibition of the PI3K/Akt pathway by this compound can lead to a compensatory activation of the MAPK/ERK pathway. Conversely, in other contexts, this compound can simultaneously suppress both pathways, leading to a synergistic anti-cancer effect.[2] The precise nature of this interplay appears to be cell-type specific and warrants further investigation.
Crosstalk between NF-κB and Nrf2 Pathways
The NF-κB pathway is a key driver of inflammation and is implicated in the pathogenesis of numerous diseases, including cancer. This compound has been demonstrated to suppress NF-κB activation, thereby exerting its anti-inflammatory effects. In parallel, this compound is a known activator of the Nrf2 pathway, which is the master regulator of the antioxidant response. This dual activity is particularly noteworthy, as there is an established antagonistic crosstalk between the NF-κB and Nrf2 pathways. Activation of Nrf2 can inhibit NF-κB signaling, suggesting that this compound's anti-inflammatory effects may be, in part, mediated by its antioxidant activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different contexts.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| 143B | Osteosarcoma | ~60 | 48 | [1] |
| MG63 | Osteosarcoma | ~55 | 48 | [1] |
| Saos2 | Osteosarcoma | ~70 | 48 | [1] |
| U2OS | Osteosarcoma | ~65 | 48 | [1] |
| HCCC-9810 | Cholangiocarcinoma | ~25 | 48 | [3] |
| RBE | Cholangiocarcinoma | ~30 | 48 | [3] |
| GBC-SD | Gallbladder Cancer | ~40 | 48 | [4] |
| NOZ | Gallbladder Cancer | ~50 | 48 | [4] |
| A549 | Lung Adenocarcinoma | ~30 | 72 | [5] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Method | Reference |
| HCCC-9810 | 0 | 4.5 ± 0.6 | Annexin V/PI | [6] |
| 25 | 12.8 ± 1.3 | Annexin V/PI | [6] | |
| 50 | 25.7 ± 2.1 | Annexin V/PI | [6] | |
| 100 | 41.2 ± 3.5 | Annexin V/PI | [6] | |
| RBE | 0 | 3.2 ± 0.5 | Annexin V/PI | [6] |
| 25 | 10.5 ± 1.1 | Annexin V/PI | [6] | |
| 50 | 22.1 ± 2.3 | Annexin V/PI | [6] | |
| 100 | 38.9 ± 3.2 | Annexin V/PI | [6] | |
| GBC-SD | 0 | 1.8 ± 0.22 | Annexin V/PI | [7] |
| 30 | 4.8 ± 1.37 | Annexin V/PI | [7] | |
| 60 | 10.9 ± 2.13 | Annexin V/PI | [7] | |
| 90 | 20.3 ± 3.41 | Annexin V/PI | [7] | |
| NOZ | 0 | 0.9 ± 0.21 | Annexin V/PI | [7] |
| 30 | 5.8 ± 1.62 | Annexin V/PI | [7] | |
| 60 | 7.3 ± 1.91 | Annexin V/PI | [7] | |
| 90 | 16.5 ± 1.71 | Annexin V/PI | [7] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Method | Reference |
| HCCC-9810 | Sch B (50 µM) | Increased | Western Blot | [3] |
| RBE | Sch B (50 µM) | Increased | Western Blot | [3] |
| GBC-SD | Sch B (60 µM) | Increased | Western Blot | [7] |
| NOZ | Sch B (60 µM) | Increased | Western Blot | [7] |
| L02 | D-GalN + Sch B | Decreased Bax, Increased Bcl-2 | Western Blot & RT-PCR | [8] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental validation techniques.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β‑catenin and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. benchchem.com [benchchem.com]
- 7. RETRACTED: this compound Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells | MDPI [mdpi.com]
- 8. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Efficacy of Schisandrin B: A Comparative Analysis with Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Schisandrin B, a prominent bioactive lignan, against other related lignans. The information is compiled from experimental data to assist in evaluating their therapeutic potential in the context of neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.
Core Mechanisms of Neuroprotection: A Lignan Perspective
Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential neuroprotective properties. Their mechanisms of action are often multifaceted, targeting key pathways involved in neuronal cell death and dysfunction. The primary neuroprotective strategies employed by these compounds include mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.
This compound , isolated from the fruit of Schisandra chinensis, is one of the most studied lignans in this regard. It exerts its neuroprotective effects through a multi-target approach, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] This activation leads to the upregulation of a suite of antioxidant enzymes, thereby protecting neurons from oxidative damage.[1] Furthermore, this compound has been shown to preserve mitochondrial integrity and function and to inhibit inflammatory and apoptotic pathways.[1][3]
Other lignans, such as Gomisin A and Gomisin J , also found in Schisandra chinensis, exhibit similar neuroprotective mechanisms, including potent antioxidant and anti-inflammatory effects.[4][5] Comparative studies are crucial to delineate the relative potency and specific molecular interactions of these related compounds.
Quantitative Comparison of Neuroprotective Efficacy
Direct comparison of the neuroprotective efficacy of different lignans is challenging due to variations in experimental models and conditions across studies. However, some studies have performed head-to-head comparisons, providing valuable insights into their relative potencies.
The following table summarizes quantitative data from a comparative study on the protective effects of various lignans against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in the hippocampal HT22 cell line.
| Lignan | Cell Line | Neurotoxin | Endpoint | EC50 (µM) | Reference |
| Gomisin J | HT22 | t-BHP | Cell Viability | 43.3 ± 2.3 | [6] |
| Schizandrin | HT22 | t-BHP | Cell Viability | Inactive | [6] |
| Gomisin A | HT22 | t-BHP | Cell Viability | Inactive | [6] |
| Angeloyl gomisin H | HT22 | t-BHP | Cell Viability | Inactive | [6] |
| Trolox (Positive Control) | HT22 | t-BHP | Cell Viability | 213.8 ± 8.4 | [6] |
EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
This study highlights the superior protective effect of Gomisin J in this particular experimental model compared to other tested lignans from Schisandra chinensis.
While a direct comparative study showcasing this compound's EC50 in the same model was not identified in the search, numerous individual studies demonstrate its potent neuroprotective effects. The table below presents data on this compound from various in vitro studies to provide a contextual understanding of its efficacy. It is crucial to note that these values are not directly comparable to the data in the table above due to differing experimental conditions.
| Lignan | Cell Line | Neurotoxin | Endpoint | Effective Concentration | Observed Effect | Reference |
| This compound | PC12 | Oxidative Stress | Cell Viability | 10 µM | Significant increase in cell viability and reduction in LDH, MDA, and ROS release. | [7] |
| This compound | SH-SY5Y/APPswe | H₂O₂ | Protein Expression | Not specified | Upregulation of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1. | [8] |
| Schisandrin | PC12 | H₂O₂ | Cell Viability | 0.3, 0.6, 1.2 µM | Increased cell viability and decreased NO levels. | [9] |
| Gomisin N | SH-SY5Y/APPswe | H₂O₂ | Protein Expression | Not specified | Significant upregulation of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1. | [8] |
Key Signaling Pathways in Lignan-Mediated Neuroprotection
The neuroprotective effects of this compound and other lignans are mediated by their modulation of critical intracellular signaling pathways. The activation of the Nrf2 antioxidant response pathway is a frequently cited mechanism.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key in vitro neuroprotection assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: Neuronal cell lines such as SH-SY5Y or PC12 are cultured in appropriate media and conditions.[1]
-
Pre-treatment: Cells are incubated with varying concentrations of the test lignan (e.g., this compound) for a specified period (e.g., 1-2 hours).[1]
-
Induction of Neurotoxicity: A neurotoxin (e.g., H₂O₂, Amyloid-β, 6-OHDA) is added to the cell culture to induce neuronal damage.[1]
-
Incubation: The cells are incubated for a further period (e.g., 16-24 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Conclusion
This compound and other related lignans demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic activities. The activation of the Nrf2 signaling pathway is a key mechanism underlying their protective effects. While direct comparative data is limited, the available evidence suggests that specific lignans, such as Gomisin J, may exhibit superior efficacy in certain experimental paradigms. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these promising natural compounds for the treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Schisandrin B: A Comparative Analysis of its Efficacy in Mitigating Oxidative Stress
For Immediate Publication
[City, State] – [Date] – A comprehensive review of existing literature and experimental data provides a comparative analysis of Schisandrin B, a bioactive lignan from Schisandra chinensis, against other well-known antioxidants in the mitigation of oxidative stress. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.
This compound has demonstrated significant antioxidant properties, operating through both direct radical scavenging and the activation of endogenous antioxidant defense systems. Its efficacy is comparable, and in some instances superior, to several widely recognized antioxidants. This guide synthesizes available data to facilitate a clearer understanding of its relative performance.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in various in vitro assays. While direct comparative studies with purified compounds are limited, the available data from extracts and isolated compounds provide valuable insights.
| Antioxidant Assay | This compound (or extract rich in) | Vitamin C (Ascorbic Acid) | Butylated Hydroxytoluene (BHT) | Trolox | Reference |
| DPPH Radical Scavenging (IC50) | 0.4518 ± 0.0008 mg/mL (Ethanol extract of S. chinensis) | ~3.37 µg/mL | ~0.011 mg/mL | ~8 - 15 µg/mL | [1] |
| Hydroxyl Radical Scavenging | More potent than Vitamin C at the same concentration (qualitative) | - | - | - | [1] |
| ABTS Radical Scavenging (IC50) | 37.94 ± 7.57 µg/mL (Ethanol extract of S. chinensis) | - | - | ~2.93 µg/mL | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions and the source of the compound (pure vs. extract). Direct comparisons should be made with caution. The data presented for this compound are primarily from extracts, which may contain other antioxidant compounds.
Comparative Performance Against Key Antioxidants
This compound vs. Vitamin C: In some studies, this compound has been shown to have a more potent hydroxyl radical scavenging effect than Vitamin C at equivalent concentrations[1]. However, in broad-spectrum radical scavenging assays like DPPH, Vitamin C generally exhibits a lower IC50 value, indicating higher potency.
This compound vs. Butylated Hydroxytoluene (BHT): A key differentiator lies in their effects on endogenous antioxidant systems. In a comparative study on hepatotoxicity, this compound treatment increased the levels of mitochondrial reduced glutathione (GSH), a critical endogenous antioxidant. In contrast, BHT treatment led to a decrease in mitochondrial GSH levels. Furthermore, this compound helped maintain levels of other crucial antioxidants like Vitamin C and Vitamin E during oxidative challenge, a protective effect not observed with BHT.
This compound vs. Schisandrin A: Both are major lignans in Schisandra chinensis, but they exhibit different mechanisms. Schisandrin A shows a more direct and potent inhibitory effect on pro-inflammatory pathways. This compound's anti-inflammatory and antioxidant actions are strongly linked to its ability to activate the Nrf2 pathway, suggesting a role in long-term cytoprotection against oxidative stress.
(-)this compound vs. (+)this compound: The stereoisomer (-)this compound has been found to be more potent than (+)this compound in enhancing cellular glutathione levels and heat shock protein production, offering better protection against oxidative injury in cardiomyocytes.
Mechanism of Action: The Nrf2 Pathway
A primary mechanism through which this compound exerts its powerful antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a series of concentrations of this compound and the reference antioxidant (e.g., Vitamin C, Trolox) in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines a method to measure mitochondrial ROS levels using a fluorescent probe.
Principle: Specific fluorescent dyes, such as MitoSOX™ Red, are selectively targeted to the mitochondria and fluoresce upon oxidation by superoxide, a primary form of mitochondrial ROS. The intensity of the fluorescence is proportional to the level of mitochondrial ROS.
Procedure:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., hepatocytes, neurons) to an appropriate confluency. Treat the cells with this compound or a vehicle control for a specified duration. Induce oxidative stress with an agent like H₂O₂ or menadione, if required by the experimental design.
-
Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., HBSS). Add the mitochondrial ROS-sensitive dye (e.g., 5 µM MitoSOX™ Red) to the cells and incubate in the dark at 37°C for 10-30 minutes.
-
Washing: Remove the staining solution and wash the cells gently with a warm buffer.
-
Analysis: The fluorescence can be measured using two primary methods:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope equipped with the appropriate filter set (e.g., excitation/emission ~510/580 nm for MitoSOX™ Red).
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in a buffer, and analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the effect of this compound on mitochondrial ROS levels.
Figure 3: Experimental workflow for assessing mitochondrial ROS.
Conclusion
This compound is a multifaceted antioxidant with a compelling profile for mitigating oxidative stress. Its dual action of direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, positions it as a promising candidate for further research and development in the context of oxidative stress-related pathologies. While direct quantitative comparisons with other pure antioxidants are still emerging, the existing evidence strongly supports its potent cytoprotective effects.
Disclaimer: This guide is for informational and research purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment.
References
Independent Verification of Schisandrin B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Schisandrin B, a bioactive lignan isolated from Schisandra chinensis, against various pathological conditions. Its performance is compared with other alternatives, supported by experimental data, to offer a comprehensive resource for research and drug development.
This compound has demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, hepatoprotective, and anti-inflammatory effects.[1] These properties are attributed to its ability to modulate multiple signaling pathways, positioning it as a promising candidate for further investigation.
Anticancer Potential
This compound exhibits significant antitumor activity across a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1]
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Comparison Compound | Comparison IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | ~75 | - | - | [2] |
| HT-29 | Colon Cancer | >50 | - | - | [3] |
| SW620 | Colon Cancer | >50 | - | - | [3] |
| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 (48h) | - | - | [4] |
| RBE | Cholangiocarcinoma | 70 ± 2.6 (48h) | - | - | [4] |
| A549 | Lung Adenocarcinoma | Not specified (dose-dependent inhibition) | - | - | |
| A375 | Melanoma | Dose-dependent inhibition (20-80 µM) | - | - | [5] |
| B16 | Melanoma | Dose-dependent inhibition (20-80 µM) | - | - | [5] |
| HepG2 | Hepatocellular Carcinoma | Gomisin N showed higher apoptosis induction | Gomisin N | Not specified | [6] |
| HeLa | Cervical Cancer | Gomisin A induced G1 arrest | Gomisin A | Not specified | [7] |
Experimental Protocols: Anticancer Activity
Cell Viability Assay (MTT/MTS Assay)
This protocol is a standard colorimetric assay to assess cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 12 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-80 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Reagent Addition: Add 20 µL of MTS solution (or 10 µL of 5 mg/mL MTT solution) to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.[8]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Signaling Pathways in Anticancer Activity
This compound's anticancer effects are mediated through various signaling pathways, most notably the induction of apoptosis via the mitochondrial pathway and modulation of cell cycle regulators.
Neuroprotective Potential
This compound has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and cerebral ischemia.[1]
Comparative Efficacy in Neuroprotection
| Model | Parameter | This compound Effect | Comparison Compound | Comparison Effect | Reference |
| Transient focal cerebral ischemia (rat) | Infarct volume | 53.4% reduction (30 mg/kg) | - | - | [5] |
| 6-OHDA-induced Parkinson's disease model (in vitro/in vivo) | Ameliorated pathological changes | - | - | [6] | |
| MPTP-induced Parkinsonian syndrome (in vivo) | Proposed for investigation | Schisandrin C | Also proposed | [10] |
Experimental Protocols: Neuroprotection
Transient Focal Cerebral Ischemia Model in Rats
This model mimics the effects of a stroke followed by reperfusion.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., halothane).[3]
-
Artery Occlusion: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal suture.[11]
-
Ischemia Duration: Maintain the occlusion for a specific period (e.g., 2 hours).[5]
-
Reperfusion: Withdraw the suture to allow for reperfusion of the ischemic territory.[11]
-
Treatment: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) at specific time points, such as 30 minutes before ischemia and 2 hours after reperfusion.[5]
-
Outcome Assessment: Evaluate the extent of brain injury by measuring the infarct volume using TTC staining 24 hours after the ischemic insult.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are often attributed to its antioxidant properties, primarily through the activation of the Nrf2-ARE pathway.
Hepatoprotective Potential
This compound has been extensively studied for its ability to protect the liver from various toxins and pathological conditions like fibrosis.
Comparative Efficacy in Hepatoprotection
| Model | Parameter | This compound Effect | Comparison Compound | Comparison Effect | Reference |
| CCl4-induced liver fibrosis (rat) | Serum ALT | Significant reduction (25 & 50 mg/kg) | Silymarin | Significant reduction | [7][12] |
| CCl4-induced liver fibrosis (rat) | Serum AST | Significant reduction (25 & 50 mg/kg) | Silymarin | Significant reduction | [7][12] |
| CCl4-induced liver fibrosis (rat) | Collagen deposition | Significant decrease (25 & 50 mg/kg) | - | - | [13] |
| D-GalN-induced L02 cell injury (in vitro) | Cell viability | Increased | - | - | |
| CCl4-induced hepatotoxicity (mice) | Hepatic mitochondrial GSH | Sustained levels | Butylated hydroxytoluene (BHT) | Decreased levels | [8] |
Experimental Protocols: Hepatoprotection
CCl4-Induced Liver Fibrosis Model in Rats
This is a widely used model to study the pathogenesis of liver fibrosis and evaluate potential therapeutic agents.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) (e.g., 2 mL/kg, i.p., twice a week for 8 weeks) to induce liver fibrosis.[12][13]
-
Treatment: Administer this compound (e.g., 25 or 50 mg/kg, daily) during a specified period of the CCl4 treatment.[13]
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as ALT and AST.
-
Histological Analysis: Stain liver sections with H&E and Masson's trichrome or Sirius red to assess liver damage and collagen deposition.[13]
Signaling Pathways in Hepatoprotection
This compound's hepatoprotective effects involve the inhibition of the TGF-β/Smad pathway, a key signaling cascade in the development of liver fibrosis.
Anti-inflammatory Potential
This compound exerts anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Comparative Efficacy in Anti-inflammation
| Model | Parameter | This compound Effect | Comparison Compound | Comparison Effect | Reference |
| LPS-stimulated RAW264.7 macrophages | TNF-α release (50 µM) | 48% reduction | Schisandrin A (50 µM) | 48% reduction | [2] |
| LPS-stimulated RAW264.7 macrophages | IL-6 release (50 µM) | 27% reduction | Schisandrin A (50 µM) | 41% reduction | [2] |
| OVA-induced asthma (mouse model) | Inflammatory cell infiltration | Dose-dependent reduction | Dexamethasone (0.5 mg/kg) | Reduction | |
| P. acnes-stimulated THP-1 cells | Inflammatory cytokine release | Inhibition at 5 µM | Schisandrin A | Inhibition at 10 µM |
Experimental Protocols: Anti-inflammation
LPS-Stimulated Macrophage Model
This in vitro model is commonly used to screen for anti-inflammatory compounds.
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 6 hours).[2]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[2]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs).
Signaling Pathways in Anti-inflammation
A key mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound in a cell-based assay.
Conclusion
The compiled data indicates that this compound possesses significant therapeutic potential across a spectrum of diseases, largely driven by its antioxidant, anti-inflammatory, and pro-apoptotic properties. While it shows comparable or, in some contexts, more potent effects than other lignans like Schisandrin A, further head-to-head comparative studies with standard-of-care drugs are warranted to fully establish its clinical relevance. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to design and execute further investigations into the promising therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits TGF-β1-induced epithelial-mesenchymal transition in human A549 cells through epigenetic silencing of ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits LPS-induced inflammatory response in human umbilical vein endothelial cells by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrol B and this compound inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Prevents Hind Limb from Ischemia-Reperfusion-Induced Oxidative Stress and Inflammation via MAPK/NF-κB Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Schisandrin B: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant potential as a multi-targeted anticancer agent.[1] Preclinical studies have consistently shown its ability to inhibit proliferation, induce programmed cell death (apoptosis), and suppress metastasis across a wide spectrum of cancer types.[1][2] This guide provides a comparative overview of this compound's efficacy on various cancer cell lines, supported by experimental data, to elucidate its therapeutic potential and underlying molecular mechanisms.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound vary across different cancer cell lines, highlighting the importance of a targeted approach in its therapeutic application. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates this variability.
| Cancer Type | Cell Line | IC50 (µM) | Key Effects | References |
| Melanoma | A375 | 1.6 | Inhibition of cell viability and malignant progression.[3] | [1] |
| B16 | 2.3 | Inhibition of cell viability.[3] | [1] | |
| Hepatocellular Carcinoma | SMMC-7721 | Not Specified | Enhanced doxorubicin-induced apoptosis. | [4] |
| Huh-7 | >10 | - | [1] | |
| Breast Cancer | MCF-7 | Not Specified | Enhanced doxorubicin-induced apoptosis. | [4] |
| MDA-MB-231 (TNBC) | >5 | Dose-dependent inhibition of cell viability and growth.[5] | [1][5] | |
| Hs-578T (TNBC) | >5 | Dose-dependent inhibition of cell viability and growth.[5] | [5] | |
| TCHBC5 (Patient-Derived TNBC) | >10 | Dose-dependent inhibition of cell viability. | [5] | |
| Colon Cancer | HCT116, HT29, SW620 | Not Specified | Reduced cell proliferation and triggered apoptosis.[6][7][8] | [6][7][8] |
| Caco-2 | Not Statistically Significant | - | [6] | |
| Gastric Cancer | Various | Not Specified | Induces apoptosis and cell cycle arrest.[9] | [9] |
| Gallbladder Cancer | GBC-SD, NOZ | Not Specified | Dose-dependent reduction in viability. | [10] |
Molecular Mechanisms: Modulation of Key Signaling Pathways
This compound exerts its antitumor activities by modulating a network of critical signaling pathways that are often dysregulated in cancer.[1] Its multi-targeted nature is a key attribute, allowing it to simultaneously interfere with several processes essential for cancer cell survival and progression.[2]
Key signaling pathways affected by this compound include:
-
PI3K/AKT Pathway: Inhibition of this central cell survival pathway has been observed in melanoma, prostate, glioma, and osteosarcoma cells, contributing to the pro-apoptotic effects of this compound.[1][2][6][7][11]
-
STAT3 Pathway: this compound can suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, as seen in gastric cancer.[1][9]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, this compound can reduce the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis. This has been noted in gallbladder and gastric cancer cells.[2][9]
-
Wnt/β-catenin Pathway: In melanoma and osteosarcoma, this compound has been shown to inhibit the Wnt/β-catenin pathway, leading to decreased cell viability and malignant progression.[3][6][7][11]
-
MAPK Pathway: In gastric cancer, this compound's effects are mediated through the ROS-mediated MAPK pathway, leading to apoptosis and migration arrest.[9]
-
ER Stress (CHOP Signaling): In colon cancer, this compound activates the unfolded protein response and upregulates CHOP, a key protein in endoplasmic reticulum (ER) stress-induced apoptosis.[6][7][8][12]
-
RhoA/ROCK1 Pathway: This pathway, involved in cell proliferation and metastasis, is a target of this compound in hepatocellular carcinoma.[11][13]
Caption: this compound's multi-target inhibition of oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells and to calculate IC50 values.
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase. After trypsinization and centrifugation, the cell pellet is resuspended in a complete medium. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: A stock solution of this compound (e.g., 10 mM in DMSO) is serially diluted to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).[3] The culture medium is replaced with a fresh medium containing the different concentrations of this compound. Control wells receive medium with an equivalent concentration of DMSO.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Assay: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of this compound to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 12. This compound Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Schisandrin B Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Schisandrin B and its isomers, supported by experimental data. Delve into the nuanced mechanisms of action, comparative efficacy, and detailed experimental protocols to inform future research and therapeutic development.
This compound, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties.[1][2] This guide focuses on validating and comparing the anti-inflammatory effects of this compound and its isomers, primarily Schisandrin A and C, to provide a clear, data-driven overview for the scientific community.
Comparative Efficacy of Schisandrin Isomers
Experimental evidence, predominantly from in vitro studies using models like lipopolysaccharide (LPS)-stimulated macrophages, reveals distinct and context-dependent anti-inflammatory potencies among Schisandrin isomers. While all demonstrate significant potential, their mechanisms and immediate effects can differ.
One key area of comparison is their impact on pro-inflammatory cytokine production. In a study on acne-related inflammation, this compound and C were found to inhibit the release of inflammatory cytokines at a lower concentration (5 μM) than Schisandrin A (10 μM), suggesting a higher potency in that specific inflammatory context.[3][4][5]
However, other studies indicate that Schisandrin A may exhibit a more pronounced and immediate inhibitory effect on key inflammatory signaling pathways.[3] For instance, in LPS-stimulated RAW 264.7 macrophages, Schisandrin A showed a stronger direct anti-inflammatory effect compared to this compound by more significantly inhibiting the c-Jun N-terminal kinases (JNK)/p38 kinase/nuclear factor-κB (NF-κB) signaling pathway.[3][6]
This compound's anti-inflammatory action is often linked to its ability to activate the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) pathway, an antioxidant response that contributes to its anti-inflammatory effects, particularly over a longer exposure time.[3][7]
Quantitative Comparison of Anti-inflammatory Effects
| Isomer | Model System | Key Inflammatory Markers | Effective Concentration | Key Findings | Reference |
| Schisandrin A | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, iNOS, COX-2 | 50 μM | More prominent inhibition of pro-inflammatory signaling (JNK, p38, NF-κB) compared to this compound. | [6] |
| P. acnes-stimulated THP-1 cells | Inflammatory Cytokines | 10 μM | Inhibited cytokine release. | [4][5][8] | |
| This compound | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, iNOS, COX-2 | 50 μM | Activated the Nrf2 antioxidant pathway. | [6] |
| P. acnes-stimulated THP-1 cells | Inflammatory Cytokines | 5 μM | More potent inhibition of cytokine release compared to Schisandrin A. | [4][5][8] | |
| OVA-induced asthmatic mice | Eotaxin, IL-13, IL-5, IL-4 | Not specified | Significantly reduced airway levels of inflammatory factors. | [1] | |
| Schisandrin C | P. acnes-stimulated THP-1 cells | Inflammatory Cytokines | 5 μM | More potent inhibition of cytokine release compared to Schisandrin A. | [4][5][8] |
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of Schisandrin isomers are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
The NF-κB Signaling Pathway
A central pathway in inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target for this compound and its isomers.[1][9] In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[1][10] It achieves this by inhibiting the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm.[1]
The Nrf2 Antioxidant Pathway
This compound also exerts its anti-inflammatory effects indirectly by activating the Nrf2 pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, this compound enhances the cellular antioxidant defense system, which in turn helps to mitigate oxidative stress-induced inflammation.[7]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Schisandrin isomers have been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[4][5][10] For instance, in a study on acne-related inflammation, Schisandrin A primarily suppressed JNK activation, this compound had a strong effect on p38, and Schisandrin C inhibited all three, particularly ERK.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
In Vitro Anti-inflammatory Assay Workflow
A typical workflow for assessing the anti-inflammatory effects of Schisandrin isomers in vitro involves the following steps:
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytic cells are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Pretreatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Schisandrin A, B, or C (e.g., 5, 10, 20, 50 μM) for a specified pretreatment time (e.g., 1-6 hours).
3. Inflammatory Stimulation:
-
After pretreatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 μg/mL) or heat-killed Propionibacterium acnes, for a designated period (e.g., 24 hours).
4. Sample Collection:
-
Supernatant: The cell culture supernatant is collected to measure the levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Cell Lysates: The cells are washed with PBS and then lysed to extract total protein for Western blot analysis or total RNA for RT-qPCR analysis.
5. Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of inflammatory cytokines in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
6. Western Blot Analysis:
-
Total protein is extracted from the cell lysates, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with specific primary antibodies against target proteins (e.g., p-p65, p-p38, iNOS, COX-2) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Conclusion
Both Schisandrin A and B, along with other isomers like C, possess significant anti-inflammatory properties, operating through partially distinct mechanisms and exhibiting different potencies depending on the specific inflammatory context and duration of action.[3] Schisandrin A often demonstrates a more direct and immediate inhibition of pro-inflammatory pathways, while this compound's effects are also notably linked to the activation of the Nrf2 antioxidant response. This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of these natural compounds in inflammatory diseases.
References
- 1. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. This compound exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin B: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs in Hepatoprotection and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Schisandrin B, a bioactive lignan from Schisandra chinensis, against standard-of-care drugs in the contexts of hepatoprotection and neuroprotection. The information is compiled from various experimental studies to offer an objective analysis of its therapeutic potential.
Hepatoprotective Efficacy of this compound
This compound has been extensively studied for its ability to protect the liver from various toxins. Its efficacy is often evaluated in animal models of drug-induced liver injury (DILI).
Comparison with Standard-of-Care Drugs for Liver Injury
The primary treatment for most cases of DILI is the withdrawal of the causative agent. For acetaminophen-induced liver injury, N-acetylcysteine (NAC) is the standard-of-care antidote. Silymarin, an extract from milk thistle, is a widely used natural supplement for liver health. Direct comparative studies between this compound and these agents are limited; therefore, data from similar experimental models are presented below.
Table 1: Comparative Efficacy in Acetaminophen-Induced Liver Injury in Mice
| Treatment Group | Dosage | Administration Route | Outcome Measure | % Reduction vs. Control | Citation(s) |
| This compound | 200 mg/kg | Oral | Serum ALT | Marked reduction | [1] |
| Serum AST | Marked reduction | [1] | |||
| Schisandrol B | 200 mg/kg | Oral | Serum ALT | ~68% | [2] |
| Serum AST | Not specified | [2] | |||
| N-acetylcysteine (NAC) | 500 mg/kg | Oral | Serum Transaminases | Returned to control levels | [3] |
| 150 mg/kg | Intraperitoneal | Serum ALT | Significant decrease | [4] | |
| Serum AST | Significant decrease | [4] |
Note: Schisandrol B is a closely related lignan also found in Schisandra chinensis.
Table 2: Comparative Efficacy in CCl4-Induced Liver Injury in Rats
| Treatment Group | Dosage | Administration Route | Outcome Measure | Value (U/L) ± SD/SE (vs. CCl4 group) | Citation(s) |
| This compound | 50 mg/kg | Not specified | Serum ALT | Significantly reduced from 197.50 ± 26.21 | [5] |
| Serum AST | Significantly reduced from 239.70 ± 20.25 | [5] | |||
| Silymarin | 100 mg/kg | Not specified | Serum ALT | Significantly reduced | [6] |
| Serum AST | Significantly reduced | [6] |
Experimental Protocols for Hepatoprotection Studies
Acetaminophen-Induced Liver Injury Model in Mice
-
Animals: Male mice (e.g., C57BL/6, BALB/c, ICR).
-
Induction: A single intraperitoneal (IP) injection of acetaminophen (typically 300-500 mg/kg) after a period of fasting (around 12-16 hours) to deplete glutathione stores.
-
Treatment: this compound or NAC is typically administered orally or via IP injection before or shortly after acetaminophen administration.
-
Endpoint Analysis: Blood and liver tissues are collected at various time points (e.g., 6, 12, 24 hours) after acetaminophen injection. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage. Liver tissues are processed for histopathological examination (e.g., H&E staining) to assess the extent of necrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction: Chronic administration of CCl4 (e.g., 1-2 mL/kg, diluted in olive or corn oil) via IP injection or oral gavage, typically twice a week for several weeks (e.g., 4-8 weeks) to induce liver fibrosis.
-
Treatment: this compound or Silymarin is administered orally daily throughout the CCl4 treatment period.
-
Endpoint Analysis: At the end of the study period, serum ALT and AST levels are measured. Liver tissues are collected for histopathological analysis (e.g., H&E, Masson's trichrome, Sirius Red staining) to assess fibrosis and collagen deposition. Levels of profibrotic markers like α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β) are also often quantified.
Signaling Pathways in Hepatoprotection
This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways.
Neuroprotective Efficacy of this compound
This compound has shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, primarily attributed to its antioxidant and anti-inflammatory properties.
Comparison with Standard-of-Care Drugs for Neurodegenerative Diseases
Standard treatments for Parkinson's disease, such as Levodopa, aim to manage motor symptoms by increasing dopamine levels. For Alzheimer's disease, acetylcholinesterase inhibitors like Donepezil are used to improve cognitive function. Direct comparative efficacy studies with this compound are scarce.
Table 3: Comparative Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dosage | Administration Route | Outcome Measure | % Change vs. 6-OHDA Group | Citation(s) |
| This compound | Not specified | Not specified | Apomorphine-induced rotations | Ameliorated PD feathers in vivo | [7] |
| Levodopa | 5.0 mg/kg | Not specified | Apomorphine-induced rotations | Significantly reduced | [8] |
Table 4: Comparative Efficacy in an APP/PS1 Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Administration Route | Outcome Measure | Effect on Escape Latency (Morris Water Maze) | Citation(s) |
| Schisandrin | Not specified | Not specified | Escape Latency | Significantly decreased vs. model group | [9] |
| Donepezil | Not specified | Not specified | Escape Latency | Significantly improved cognitive function | [10] |
Note: The study cited for "Schisandrin" did not specify the isomer (A, B, or C). The data is presented for comparative context.
Experimental Protocols for Neuroprotection Studies
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction: Unilateral stereotactic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons.
-
Treatment: this compound or Levodopa is administered, often for several weeks post-lesion.
-
Behavioral Assessment: Motor function is assessed using tests such as apomorphine- or amphetamine-induced rotation tests, the cylinder test for limb use asymmetry, and the rotarod test for motor coordination.
-
Endpoint Analysis: Brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animals: APP/PS1 double transgenic mice, which develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
-
Treatment: Schisandrin or Donepezil is administered to aged mice for a specified duration.
-
Behavioral Assessment: Cognitive function, particularly spatial learning and memory, is evaluated using the Morris water maze test, where the escape latency to find a hidden platform is a key metric.
-
Endpoint Analysis: Brain tissue is analyzed for Aβ plaque burden (e.g., using Congo red or thioflavin S staining, or ELISA) and markers of neuroinflammation (e.g., microglial and astrocyte activation).
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated by its ability to counteract oxidative stress and apoptosis in neurons.
Conclusion
Preclinical evidence suggests that this compound possesses significant hepatoprotective and neuroprotective properties, often acting through the modulation of antioxidant and anti-inflammatory signaling pathways. While direct comparative studies with standard-of-care drugs are limited, the available data from animal models indicate that this compound's efficacy is comparable in some paradigms. Further research, including well-designed head-to-head comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for liver and neurodegenerative diseases.
References
- 1. This compound attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postabsorption antidotal effects of N-acetylcysteine on acetaminophen-induced hepatotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoguanidine potentiates the hepatoprotective effect of Silymarin in CCL4 treated rats | Annals of Hepatology [elsevier.es]
- 7. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Schisandrin B in Nrf2 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisandrin B's performance in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. We will delve into the experimental data supporting its mechanism of action, compare it with other Nrf2 activators, and provide detailed protocols for key validation experiments.
The Nrf2 Signaling Pathway and this compound
The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Upon exposure to inducers, such as this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.
This compound, a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant potential as an Nrf2 activator.[1][2][3] Its therapeutic effects in various models of disease, including liver injury, neurodegeneration, and airway inflammation, are largely attributed to its ability to modulate this pathway.[1][2][4][5]
Mechanism of Nrf2 Activation by this compound
The precise mechanism by which this compound activates the Nrf2 pathway is multifaceted. Evidence suggests a key role for its metabolism by cytochrome P450 (CYP450) enzymes.[1] This metabolic process is thought to generate a reactive carbene metabolite that acts as the Nrf2 inducer.[1] Inhibition of CYP450s has been shown to suppress this compound-induced Nrf2 activation.[1]
Other studies point towards additional mechanisms, including the activation of the AMP-activated protein kinase (AMPK) pathway, which can lead to the nuclear accumulation of Nrf2.[5] Furthermore, related compounds like Schisandrin C have been shown to directly target Keap1, suggesting a potential direct interaction for Schisandrins.[6]
Comparative Performance: this compound vs. Other Nrf2 Activators
To contextualize the efficacy of this compound, we compare its effects with tert-Butylhydroquinone (tBHQ), a well-established Nrf2 activator often used as a positive control in experimental settings.
| Parameter | This compound | tert-Butylhydroquinone (tBHQ) | Reference |
| Nrf2 Nuclear Translocation | Dose-dependent increase in nuclear Nrf2 protein expression in various cell lines (HepG2, H9c2) and animal models.[1][5][7] | Potent inducer of Nrf2 nuclear translocation.[8] | [1][5][7][8] |
| ARE-Luciferase Activity | Significantly increases ARE-luciferase reporter activity. | Standard positive control for inducing high ARE-luciferase activity. | N/A |
| Downstream Gene Expression | Upregulates mRNA and protein levels of HO-1, NQO1, GST, and GCLC.[1][5][7] | Strong inducer of HO-1 and NQO1 expression.[9] | [1][5][7][9] |
| Antioxidant Enzyme Activity | Increases the activity of SOD, GSH-Px, and CAT.[2][4][5] | Increases cellular antioxidant capacity. | [2][4][5] |
| Oxidative Stress Markers | Reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[2][10] | Effectively reduces markers of oxidative stress. | [2][10] |
| In Vivo Efficacy | Demonstrates protective effects in animal models of liver injury, asthma, and neurodegeneration through Nrf2 activation.[1][2][4] | Widely used in vivo to study the protective effects of Nrf2 activation. | [1][2][4] |
Experimental Data Summary
In Vitro Studies
| Cell Line | Treatment | Key Findings | Reference |
| HepG2 | This compound (5 µM) | Increased protein expression of Nrf2 and its downstream target GST. This effect was suppressed by the CYP450 inhibitor, ABT. | [1] |
| H9c2 | This compound pretreatment followed by Hypoxia/Reoxygenation (H/R) | Reversed the H/R-induced decrease in nuclear Nrf2, HO-1, and NQO1 expression. Attenuated the H/R-induced increase in Keap1. | [5] |
| Hepatic Stellate Cells (HSCs) | This compound (2.5 or 5 µM) pretreatment followed by LPS | Significantly increased nuclear Nrf2 protein expression and the expression of HO-1, NQO1, and GCLC at both mRNA and protein levels. | [7] |
| RAW264.7 Macrophages | (-)-Schisandrin B | Induced Nrf2-driven thioredoxin expression. | [10] |
In Vivo Studies
| Animal Model | Treatment | Key Findings | Reference |
| Male KM Mice | This compound (25, 50, and 100 mg/kg for 21 days) | Dose-dependent upregulation of Nrf2, NQO-1, and GST protein expression in the liver. Increased hepatic GSH levels. | [1] |
| OVA-induced Asthma Mouse Model | This compound | Promoted the activation of Nrf2 and the expression of HO-1. | [4] |
| Forced Swimming-induced Acute Oxidative Stress in Mice | This compound | Reversed the abnormal expression of Nrf2 and Keap1. Increased levels of SOD and glutathione. | [2] |
Visualizing the Pathways and Protocols
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the Nrf2 signaling pathway and standard experimental workflows.
Caption: Nrf2 activation pathway by this compound.
References
- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin A vs. Schisandrin B: A Comparative Guide to Their Differential Effects on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A and Schisandrin B, two major lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention for their anti-inflammatory properties. While both compounds demonstrate therapeutic potential in mitigating inflammatory responses, they exhibit distinct mechanisms and potencies. This guide provides an objective comparison of their performance, supported by experimental data, to inform further research and drug development.
Comparative Efficacy and Mechanism of Action
Experimental evidence suggests that both Schisandrin A and this compound exert their anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] However, their modes of action and efficacy show notable differences.
Schisandrin A appears to be a more direct and potent inhibitor of these principal pro-inflammatory signaling cascades.[2] Studies have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced translocation of NF-κB and the activation of MAPK and PI3K/Akt pathways.[2][3] This direct inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and enzymes.[2][3] For instance, acute treatment with Schisandrin A has shown a significant inhibitory effect on the inflammatory response in a carrageenan-induced paw edema model.[4][5]
This compound , in contrast, exhibits a more complex mechanism of action. While it also modulates the NF-κB and MAPK pathways, its anti-inflammatory effects are also attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[2][4][6] This dual mechanism suggests a cytoprotective role in addition to its anti-inflammatory action, which may be particularly beneficial in chronic inflammatory conditions where oxidative stress is a significant contributor.[2] The relative potency of this compound can also vary depending on the specific inflammatory context. For example, in a study on acne-related inflammation, this compound was found to inhibit the release of inflammatory cytokines at a lower concentration (5 μM) than Schisandrin A (10 μM).[7][8]
A key biochemical distinction lies in their effect on cellular glutathione (GSH). Schisandrin A's more pronounced anti-inflammatory response is associated with a greater depletion of cellular reduced glutathione levels compared to this compound.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the differential effects of Schisandrin A and B on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | Model System | Schisandrin A (Concentration) | This compound (Concentration) | Key Findings & Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both compounds inhibit NO production.[9][10][11] |
| PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both compounds inhibit PGE₂ production.[4] |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both compounds suppress iNOS expression.[9][10][12] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both compounds suppress COX-2 expression.[9][10][12] |
Table 2: Modulation of Inflammatory Cytokines
| Cytokine | Model System | Schisandrin A (Concentration) | This compound (Concentration) | Key Findings & Reference |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Schisandrin A showed a more pronounced inhibition.[4][10] |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both effectively reduce IL-1β.[4] |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | Both effectively reduce IL-6.[4][10] |
| IL-1β, IL-8 | P. acnes-stimulated THP-1 cells | Inhibition at 10 μM | Inhibition at 5 μM | This compound is more potent in this model.[7][8][13] |
Table 3: Effects on Signaling Pathways
| Pathway/Molecule | Model System | Schisandrin A Effect | This compound Effect | Key Findings & Reference |
| NF-κB p65 translocation | LPS-stimulated RAW 264.7 macrophages | Inhibition | Inhibition | Both inhibit NF-κB activation.[2][3] |
| IκBα phosphorylation | LPS-stimulated RAW 264.7 macrophages | Inhibition | Inhibition | Both inhibit IκBα phosphorylation.[14][15] |
| p38 phosphorylation | LPS-stimulated RAW 264.7 macrophages | Inhibition | Strong inhibition | This compound shows a strong effect on p38.[7][16][17] |
| JNK phosphorylation | LPS-stimulated RAW 264.7 macrophages | Strong inhibition | Weak inhibition | Schisandrin A strongly suppresses JNK activation.[7] |
| ERK phosphorylation | LPS-stimulated RAW 264.7 macrophages | Weak inhibition | Moderate inhibition | Both show some effect on ERK.[7][16][17] |
| Nrf2 activation | RAW 264.7 macrophages | No significant activation | Activation | Only this compound activates the Nrf2 pathway.[4][6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways and the differential points of intervention by Schisandrin A and this compound.
Caption: Schisandrin A's direct inhibition of key pro-inflammatory signaling pathways.
Caption: this compound's dual action on inflammatory and antioxidant pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature, providing a framework for reproducible research.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytic cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of Schisandrin A or this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) or heat-killed Propionibacterium acnes.
Nitric Oxide (NO) Assay
-
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Detect and quantify the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).
-
Procedure:
-
Lyse treated cells and determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Nuclear Translocation of NF-κB p65
-
Principle: Visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Procedure (Immunofluorescence):
-
Grow cells on coverslips and treat as described.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with BSA and incubate with an anti-p65 primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and capture images.
-
-
Procedure (Western Blot of Nuclear Fractions):
-
Isolate nuclear and cytoplasmic fractions from treated cells using a nuclear extraction kit.
-
Perform Western blot analysis on both fractions using an anti-p65 antibody.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
This comparative guide underscores the nuanced pharmacological profiles of Schisandrin A and this compound. While both are promising anti-inflammatory agents, the more direct and potent action of Schisandrin A may be advantageous for acute inflammatory conditions, whereas the dual anti-inflammatory and antioxidant properties of this compound could be more suitable for chronic inflammatory diseases associated with oxidative stress. Further research is warranted to fully elucidate their therapeutic potential in various disease models.
References
- 1. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Action between Schisandrin A and this compound in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Action between Schisandrin A and this compound in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Differential Action between Schisandrin A and this compound in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response | Semantic Scholar [semanticscholar.org]
- 7. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation | Semantic Scholar [semanticscholar.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. mdpi.com [mdpi.com]
- 12. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of MAPK and NF-κ B pathways by this compound contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandrol B and this compound inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
comparative transcriptome analysis of cells treated with Schisandrin B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Schisandrin B against other alternatives, supported by experimental data. This compound, a bioactive lignan from Schisandra chinensis, demonstrates significant therapeutic potential across various disease models by modulating multiple signaling pathways at the genetic level.
Recent studies employing high-throughput RNA sequencing (RNA-seq) have illuminated the intricate molecular mechanisms of this compound, revealing substantial alterations in gene expression related to cancer, fibrosis, and organ injury. This guide synthesizes findings from comparative transcriptome analyses to offer a clear perspective on its performance.
Comparative Transcriptomic Analysis in Different Disease Models
This compound's effects on gene expression have been compared with standard treatments and other relevant compounds in various pathological contexts. The following tables summarize the key quantitative data from these comparative studies.
Colon Cancer: this compound vs. 5-Fluorouracil (5-FU)
In the context of colon cancer, this compound's transcriptomic footprint was analyzed in comparison to the conventional chemotherapeutic agent 5-FU in HCT116 colon cancer cells. While both agents impact cancer-related gene networks, they exhibit distinct gene regulation profiles.
| Feature | This compound Treatment | 5-FU Treatment (Positive Control) | Reference |
| Differentially Expressed Genes (DEGs) | 193 upregulated, 452 downregulated | Not explicitly quantified in the same direct comparison | |
| Commonly Regulated Genes | 43 genes commonly regulated with 5-FU | 43 genes commonly regulated with this compound | |
| Key Affected Biological Processes | Cell growth, cell movement, apoptosis, organism death | Not detailed in direct comparison | |
| Primary Signaling Pathway | Downregulation of the ERK signaling pathway | Not detailed in direct comparison |
Vascular Fibrosis: this compound vs. Schisandra chinensis Fruit Extract (SCE)
A study on A7r5 vascular smooth muscle cells compared the anti-fibrotic effects of this compound with its source, the Schisandra chinensis fruit extract (SCE), in counteracting TGFβ-induced transcriptomic changes.
| Feature | This compound (SchB) | Schisandra chinensis Extract (SCE) | Reference |
| Reversed TGFβ-Reactive Genes | 157 genes (124 upregulated, 33 downregulated) | 855 genes (199 upregulated, 656 downregulated) | |
| Commonly Reversed Genes | 45 genes in common with SCE | 45 genes in common with SchB | |
| Key Reversed Hallmark Gene Signatures | Epithelial-Mesenchymal Transition, TGF-beta Signaling, TNFA Signaling via NFKB, MTORC1 Signaling | Epithelial-Mesenchymal Transition, TGF-beta Signaling, TNFA Signaling via NFKB, MTORC1 Signaling |
Liver Fibrosis: this compound vs. CCl4-Induced Model
In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound treatment led to significant changes in gene expression compared to the untreated fibrotic model group.
| Comparison Group | Upregulated Genes | Downregulated Genes | Key Modulated Pathways | Reference |
| Sch B-treated vs. Model Group | 2584 | 1659 | Upregulated: Cytochrome P450 drug metabolism, PPAR signaling. Downregulated: Glutathione metabolism. | |
| Model Group vs. Normal Group | 1878 | 2562 | Enriched in metabolism, oxidation-reduction, endoplasmic reticulum stress, and apoptosis. |
Renal Ischemia-Reperfusion Injury (RIRI): this compound vs. RIRI Model
In a mouse model of RIRI, pre-treatment with this compound significantly altered the transcriptome compared to the untreated RIRI group, highlighting its renoprotective mechanisms.
| Feature | This compound + RIRI | RIRI Model | Reference |
| Key Identified Targets | Modulation of AKT1, ALB, ACE, CCL5 | Pathological expression of key targets | |
| Primary Signaling Pathway | Activation of the PI3K/AKT signaling pathway | Not specified | |
| Pathological Outcomes | Reduced renal pathological damage, inflammation, and apoptosis | Increased pathological damage, inflammation, and apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used in the cited transcriptome analyses.
General RNA-Seq Experimental Workflow
A typical workflow for investigating the transcriptomic effects of this compound involves several key steps from cell culture to data analysis.
-
Cell Culture and Treatment:
-
Cells (e.g., HCT116, A7r5, HK-2) are seeded in appropriate culture plates to achieve 70-80% confluency.
-
A high-concentration stock solution of this compound is prepared in DMSO.
-
Cells are treated with the desired concentration of this compound or a vehicle control (DMSO) for a specified duration.
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a suitable method (e.g., Trizol reagent).
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
mRNA is enriched and fragmented.
-
cDNA libraries are synthesized and amplified.
-
The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and adapters.
-
Reads are aligned to a reference genome.
-
Gene expression levels are quantified.
-
Differentially expressed genes (DEGs) are identified between treatment and control groups.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to understand the biological functions of the DEGs.
-
Specific Protocols from Comparative Studies
-
Anti-TGFβ DNA Microarray in A7r5 Cells: A7r5 cells were treated with 100 mg/mL SCE or 10 μM this compound for 24 hours in the presence or absence of 1 ng/mL TGFβ1. Total RNA was then subjected to DNA microarray experiments to assess gene expression changes.
-
Colon Cancer RNA-Seq: HCT116 cells were treated with this compound (75 µM) or 5-FU for 12 hours. Total RNA was extracted and subjected to RNA-seq to identify differentially expressed genes.
-
In Vivo RIRI Model: Male BALB/c mice were subjected to renal ischemia-reperfusion. This compound was administered prior to the injury. RNA was extracted from kidney tissues for RNA-Seq analysis to identify differentially expressed genes between the treated and untreated RIRI groups.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways modulated by this compound and the experimental workflows.
Caption: RNA-Seq experimental workflow for studying this compound.
Caption: Key signaling pathways modulated by this compound.
Safety Operating Guide
Navigating the Disposal of Schisandrin B: A Guide to Safe and Compliant Practices
Crucially, before proceeding with any disposal, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of your specific Schisandrin B product. This document contains the most accurate and detailed information regarding the compound's hazards, handling, and disposal requirements. Furthermore, all disposal activities must comply with the specific hazardous waste protocols established by your institution's Environmental Health and Safety (EHS) department and local regulations.
Pre-Disposal Safety and Handling
Prior to disposal, a thorough safety assessment is mandatory. This involves a careful review of the SDS and ensuring the use of appropriate Personal Protective Equipment (PPE). Although some safety data sheets for similar compounds like Schisantherin B, Schisandrin A, and Schisandrol B indicate they are not classified as hazardous substances, treating this compound with a degree of caution is a prudent laboratory practice.[1][2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or aerosolized powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling bulk quantities. | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure for this compound
The following steps outline a general procedure for the disposal of solid this compound, assuming it is determined to be non-hazardous by the supplier's SDS and local regulations.
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS for your specific this compound product will provide definitive guidance on its classification and any specific disposal considerations. Pay close attention to Section 13: Disposal Considerations.
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous solvents or other regulated materials. If so, the disposal method must account for the hazards of the contaminants.
-
Segregate the Waste:
-
Solid Waste: Collect any unused this compound powder, along with any contaminated disposable items (e.g., weigh boats, contaminated gloves, paper towels), in a designated solid chemical waste container. This container should be clearly labeled.
-
Liquid Waste: If this compound has been dissolved in a solvent, it must be collected in a designated liquid waste container appropriate for that solvent. The container must be clearly labeled with the contents, including the solvent and the solute (this compound).
-
-
Package the Waste: Ensure the waste container is securely sealed to prevent leaks or spills. The exterior of the container should be clean and free of contamination.
-
Label the Waste Container: Affix a hazardous waste label (or the appropriate label specified by your institution) to the container. Fill out the label completely and accurately with the chemical name ("this compound"), concentration (if in solution), and any other required information.
-
Store the Waste: Store the sealed and labeled waste container in a designated satellite accumulation area or the main hazardous waste storage area, as directed by your institution's EHS department.
-
Arrange for Pickup and Disposal: Follow your institution's procedures for having the chemical waste collected by the EHS department or a licensed hazardous waste disposal contractor.
If your institutional guidelines and the product's SDS confirm that this compound is non-hazardous and not regulated, it may be permissible to dispose of it in the regular trash.[4] However, this should only be done with explicit approval from your EHS department. A common best practice for disposing of non-hazardous powders in the trash is to first place them in a sealed container to prevent them from becoming airborne.[4]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations based on standard laboratory practices. It is not a substitute for the official Safety Data Sheet (SDS) from your supplier or the specific hazardous waste protocols of your institution. Always prioritize the information in the SDS and consult with your Environmental Health and Safety (EHS) department for definitive guidance.
References
Navigating the Safe Handling of Schisandrin B: A Procedural Guide
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. Given the unevaluated toxicological profile of Schisandrin B, a comprehensive PPE strategy is required to minimize exposure through inhalation, dermal contact, and ingestion.
| Activity | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing stock solutions) | - Gloves: Nitrile gloves (double-gloving recommended). - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat. |
| High-Volume Handling or Procedures with Aerosolization Potential | - Gloves: Nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Face Protection: Face shield worn over safety goggles. - Respiratory Protection: NIOSH-approved N95 respirator or higher. - Protective Clothing: Disposable gown or coveralls with tight-fitting cuffs. |
| General Laboratory Operations (in the vicinity of this compound handling) | - Gloves: Nitrile gloves. - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, mitigates the risk of accidental exposure. The following procedural steps are based on established best practices for managing research chemicals with unknown hazards.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled with the chemical name, date received, and any known hazard information.
-
Store in a secondary containment vessel to prevent the spread of material in case of a spill.
3. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use anti-static weigh boats or paper.
-
Handle the compound gently to minimize dust generation.
-
Clean the balance and surrounding surfaces with a damp cloth or a HEPA-filtered vacuum after use. Do not dry sweep.
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the solution's name, concentration, solvent, date of preparation, and preparer's initials.
5. Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Wet the absorbent paper with a suitable solvent (e.g., ethanol) to dampen the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been decontaminated by trained personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide details of the exposure.
-
Disposal Plan: Responsible Waste Management
As the specific environmental hazards of this compound are not well-defined, all waste must be treated as hazardous.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated PPE) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this compound waste down the drain or in regular trash.
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical flow from receiving the compound to the final disposal of waste.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while prioritizing their health and the integrity of their research environment. This proactive approach to safety is fundamental to the responsible advancement of scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
